molecular formula C11H8N2O B3044013 2-Methoxyquinoline-6-carbonitrile CAS No. 99471-68-8

2-Methoxyquinoline-6-carbonitrile

Cat. No.: B3044013
CAS No.: 99471-68-8
M. Wt: 184.19 g/mol
InChI Key: FYHRFFZLPUDBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyquinoline-6-carbonitrile ( 99471-68-8) is an organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . This compound features a quinoline core, a privileged scaffold in medicinal chemistry, substituted with a methoxy group at the 2-position and a reactive nitrile group at the 6-position . The quinoline structure is a bicyclic system consisting of a benzene ring fused with a pyridine ring, and its derivatives are extensively investigated due to their wide spectrum of pharmacological activities . The specific arrangement of functional groups on this molecule makes it a valuable building block for chemical synthesis. The nitrile group is a versatile and key functional center that can be transformed into other valuable functional groups, such as amines, via reduction with agents like lithium aluminum hydride (LiAlH4), or into carboxylic acids, facilitating further derivatization . This reactivity makes this compound a crucial intermediate for constructing more complex, potentially bioactive molecules. It is suited for applications in method development, process chemistry, and the discovery of novel compounds with enhanced biological properties . Quinoline derivatives, as a class, have demonstrated significant biological and pharmaceutical activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties . The core quinoline structure is found in several commercial drugs, such as the antibacterial ciprofloxacin and the antimalarial chloroquine, underscoring the therapeutic relevance of this chemical scaffold . As such, this compound serves as a foundational starting material for researchers working in drug discovery and development, enabling the exploration of new chemical space for therapeutic applications. This product is intended for research and manufacturing use by professional laboratories. It is not intended for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-5-3-9-6-8(7-12)2-4-10(9)13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRFFZLPUDBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299912
Record name 2-Methoxy-6-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99471-68-8
Record name 2-Methoxy-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99471-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 2-Methoxyquinoline-6-carbonitrile, a key heterocyclic compound in medicinal chemistry. It details the compound's physicochemical properties, spectroscopic profile, chemical reactivity, and known biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application.

Compound Identification and Structure

This compound is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at the C2 position and a nitrile group at the C6 position.[1] This structure makes it a valuable intermediate, particularly in the synthesis of analogs of the tuberculosis drug bedaquiline.[1]

IdentifierDataReference
IUPAC Name This compound[2]
CAS Number 99471-68-8[1][2][3]
Molecular Formula C₁₁H₈N₂O[2][3][4]
Molecular Weight 184.19 g/mol [2]
Canonical SMILES COC1=NC2=C(C=C1)C=C(C=C2)C#N[2]
InChI Key FYHRFFZLPUDBQQ-UHFFFAOYSA-N[2]
Synonyms 6-Cyano-2-methoxyquinoline, 2-Methoxy-6-quinolinecarbonitrile[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data for this compound and a closely related isomer are summarized below.

PropertyValueNotes
Melting Point 177-178 °CData for isomer 6-Methoxy-2-quinolinecarbonitrile.[5]
Boiling Point 362.2 °C at 760 mmHgData for isomer 6-Methoxy-2-quinolinecarbonitrile.[5]
Density 1.23 g/cm³Data for isomer 6-Methoxy-2-quinolinecarbonitrile.[5]
XLogP3 2.2A measure of lipophilicity.
Polar Surface Area 45.9 Ų[2]
Refractive Index 1.627Data for isomer 6-Methoxy-2-quinolinecarbonitrile.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

TechniqueKey Characteristic Features
IR Spectroscopy A sharp, strong absorption band is expected for the nitrile (–C≡N) group stretching vibration, typically appearing in the range of 2200–2250 cm⁻¹.[1]
¹H NMR The methoxy (–OCH₃) protons are expected to show a singlet with a chemical shift (δ) around 3.9–4.1 ppm.[1] Aromatic protons on the quinoline ring will appear in the downfield region.
¹³C NMR The carbon atom of the nitrile (–C≡N) group typically resonates in the range of δ 110–120 ppm.[1] The methoxy carbon will appear further upfield.
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The exact mass is 184.063662883 Da.[2] The analysis validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.[1]

Chemical Reactivity and Synthesis

As a functionalized quinoline, this compound undergoes several key reactions and serves as a versatile building block.[1]

Key Chemical Reactions
  • Oxidation: The nitrile and methoxy groups can be sensitive to strong oxidizing agents. However, under controlled conditions, oxidation can lead to the formation of quinoline-6-carboxylic acid derivatives.[1] Common oxidizing agents include potassium permanganate.[1]

  • Reduction: The nitrile group can be reduced to a primary amine (2-Methoxyquinoline-6-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd).[1]

  • Substitution: The methoxy group at the C2 position can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.[1]

G main This compound prod_ox Quinoline-6-carboxylic acid derivative main->prod_ox Oxidation (e.g., KMnO4) prod_red 2-Methoxyquinoline-6-amine main->prod_red Reduction (e.g., LiAlH4) prod_sub Substituted quinoline derivative main->prod_sub Substitution

Key chemical transformations of the title compound.
Experimental Protocols

Protocol 1: Representative Synthesis via Cyanation

This protocol is based on a general method for introducing a nitrile group to a quinoline core.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyquinoline (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Reagent Addition: Add a cyanating agent, such as cyanogen bromide (1.1 equivalents), to the solution.

  • Base Addition: Slowly add a base, such as sodium hydroxide or potassium carbonate (1.5 equivalents), to the mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the crude solid product and wash it with water. Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[1]

Protocol 2: Spectroscopic Characterization (NMR)

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: Process the spectra and integrate the proton signals. Confirm the presence of the methoxy singlet around δ 3.9-4.1 ppm and the characteristic aromatic signals. In the ¹³C spectrum, identify the nitrile carbon peak around δ 110-120 ppm.[1]

G synthesis Synthesis purification Purification (e.g., Recrystallization) synthesis->purification Crude Product characterization Characterization (NMR, IR, MS) purification->characterization Purified Sample product Pure Compound characterization->product Structure Verified

General experimental workflow for synthesis and analysis.

Biological Activity and Applications

Quinoline derivatives are known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] this compound is a significant contributor to this field, primarily as a synthetic intermediate.

  • Drug Development: It is a crucial building block for synthesizing more complex heterocyclic compounds used in drug discovery.[1]

  • Antimicrobial Research: The quinoline scaffold is known to target bacterial enzymes. This compound has been investigated for its potential to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.[1] This mechanism disrupts the bacterial life cycle, leading to cell death, similar to the action of quinolone antibiotics.[1]

  • Anticancer Properties: Studies suggest that certain quinoline derivatives may induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells, making them candidates for further investigation in oncology.[1]

  • Biochemical Probe: Due to its specific structure, it can be used as a molecular probe to study enzyme-substrate interactions in proteomics research.[1][4]

G compound This compound enzyme DNA Gyrase / Topoisomerase IV compound->enzyme Inhibition complex Stabilized Enzyme-DNA Complex enzyme->complex Stabilization disruption Disruption of DNA Replication & Transcription complex->disruption death Bacterial Cell Death disruption->death

Proposed mechanism of antimicrobial action.

References

Synthesis of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-methoxyquinoline-6-carbonitrile, a key intermediate in medicinal chemistry. The document provides a comprehensive overview of a common synthetic methodology, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available 6-bromo-2-chloroquinoline. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a palladium-catalyzed cyanation to install the carbonitrile functionality.

Data Presentation

The following table summarizes the quantitative data for the two key reactions in the synthesis of this compound.

StepReactionStarting MaterialReagent 1Reagent 2CatalystSolventTemperature (°C)Time (h)Yield (%)
1Methoxylation6-Bromo-2-chloroquinolineSodium Methoxide (2.0 eq)--MethanolReflux12~95%
2Palladium-Catalyzed Cyanation6-Bromo-2-methoxyquinolineZinc Cyanide (0.6 eq)-Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), Tri-tert-butylphosphine (0.1 eq)DMF40-502434%[1]

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-methoxyquinoline

Methodology:

A solution of 6-bromo-2-chloroquinoline (1.0 eq) in anhydrous methanol is treated with sodium methoxide (2.0 eq). The reaction mixture is heated to reflux and stirred for 12 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 6-bromo-2-methoxyquinoline as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Methodology:

To a solution of 6-bromo-2-methoxyquinoline (1.0 eq) in N,N-dimethylformamide (DMF) is added zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and tri-tert-butylphosphine (0.1 eq).[1] The reaction mixture is heated to 40-50°C and stirred for 24 hours.[1] Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.[1]

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_of_2_Methoxyquinoline_6_carbonitrile A 6-Bromo-2-chloroquinoline B 6-Bromo-2-methoxyquinoline A->B  NaOCH3, MeOH  Reflux, 12h C This compound B->C  Zn(CN)2, Pd2(dba)3  P(t-Bu)3, DMF  40-50°C, 24h

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxyquinoline-6-carbonitrile, a key heterocyclic compound in medicinal chemistry. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological significance, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

This compound is a quinoline derivative characterized by a methoxy group at the 2-position and a nitrile group at the 6-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

  • CAS Number: 99471-68-8[1][2][3]

  • Molecular Formula: C₁₁H₈N₂O[1][2][4]

  • IUPAC Name: this compound[1]

  • Synonyms: 6-Cyano-2-methoxyquinoline, 2-Methoxy-6-quinolinecarbonitrile[1]

The chemical structure is represented by the following SMILES string: COC1=NC2=C(C=C1)C=C(C=C2)C#N[1].

Physicochemical and Spectroscopic Data

A summary of the key computed and experimental data for this compound is presented below. This data is essential for its characterization, purification, and use in further synthetic applications.

PropertyValueSource
Molecular Weight 184.20 g/mol [2][3][4]
Monoisotopic Mass 184.063662883 Da[1]
XLogP3 2.2[1]
¹H NMR Signals δ 8.01 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 2.3 Hz, 1H), 4.14 (s, 3H, OCH₃)[4]
APCI MS m/z 335.5 [M + H]⁺ (for a related derivative)[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application as a building block in medicinal chemistry. The primary routes involve the cyanation of a 2-methoxyquinoline precursor.

General Synthetic Workflow

synthesis_workflow start 2-Methoxyquinoline product This compound start->product Base (e.g., NaOH) Catalyst (e.g., Palladium) reagent + Cyanating Agent (e.g., Cyanogen Bromide, Zinc Cyanide)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols:

  • Method 1: Using Cyanogen Bromide

    • Reactants: 2-methoxyquinoline and cyanogen bromide.

    • Base: Sodium hydroxide (NaOH).

    • Conditions: The reaction is typically carried out under reflux conditions.

    • Purification: The final product is purified by recrystallization.[4]

  • Method 2: Using Chloroacetonitrile

    • Reactants: 2-methoxyquinoline and chloroacetonitrile.

    • Base: Potassium carbonate (K₂CO₃).

    • Procedure: This method provides an alternative route to the desired nitrile.[4]

  • Method 3: Palladium-Catalyzed Cyanation

    • Reactants: A halo-substituted 2-methoxyquinoline and a cyanide source (e.g., zinc cyanide).

    • Catalyst: A palladium catalyst is employed.

    • Conditions: The reaction is typically run at elevated temperatures (e.g., 50°C) for an extended period (e.g., 24 hours) to ensure completion.[4]

Biological Activity and Applications

This compound is a compound of significant interest in drug discovery, primarily serving as a key intermediate for more complex and biologically active molecules.

Role as a Building Block: The compound is a crucial building block in the synthesis of more elaborate heterocyclic compounds.[4] Its most notable application is as a key intermediate in the synthesis of analogues of bedaquiline, a diarylquinoline-based drug used for the treatment of tuberculosis (TB).[4] Derivatives have shown promise in TB drug development, potentially with lower cardiotoxicity compared to bedaquiline.[4]

Antimicrobial and Anticancer Properties: Quinoline derivatives are known for a wide range of pharmacological activities, including antimicrobial and anticancer effects.[5] Research into this compound and its analogues has revealed potential in these areas:

  • Antimicrobial Activity: It has been shown to inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and transcription processes.[4] This mechanism is analogous to that of quinolone antibiotics.[4]

  • Anticancer Properties: Studies suggest that it may induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further investigation in oncology.[4]

Proposed Mechanism of Action

mechanism_of_action compound This compound (or its derivatives) enzyme DNA Gyrase / Topoisomerase IV compound->enzyme Inhibits dna_complex Enzyme-DNA Complex enzyme->dna_complex Stabilizes disruption Disruption of DNA Replication & Transcription dna_complex->disruption death Bacterial Cell Death disruption->death

References

2-Methoxyquinoline-6-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-Methoxyquinoline-6-carbonitrile

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the molecular formula and weight for this compound, a heterocyclic compound of interest in various research domains, including antimicrobial and anticancer studies.[1]

Physicochemical Data

The structural characteristics of this compound, specifically the placement of a methoxy group at the second position and a cyano group at the sixth, contribute to its distinct biological activities.[1] Its fundamental molecular properties are detailed below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂OPubChem[2], Santa Cruz Biotechnology[3], Benchchem[1]
Molecular Weight 184.19 g/mol PubChem[2]
184.20 g/mol Santa Cruz Biotechnology[3], Benchchem[1]
184.19400 g/mol ECHEMI[4]

The slight variation in molecular weight values across different databases is attributable to differences in computational methods and the isotopic masses used in the calculations.

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition that constitutes the molecular formula of this compound.

cluster_elements Elemental Composition cluster_formula Molecular Formula C C Formula C₁₁H₈N₂O C->Formula 11 atoms H H H->Formula 8 atoms N N N->Formula 2 atoms O O O->Formula 1 atom

Caption: Elemental components of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Quinoline Carbonitrile Compounds

This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinoline carbonitrile compounds. It is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

The Genesis of a Privileged Scaffold: The Quinoline Core

The story of quinoline carbonitriles begins with the discovery of their parent scaffold, quinoline. This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] Initially named "leukol," its structure remained a puzzle for several decades until August Kekulé proposed the correct fusion of a benzene and pyridine ring in 1869.[1] This structural elucidation was a pivotal moment, paving the way for synthetic chemists to develop methods for its laboratory preparation, thereby freeing its supply from the limitations of coal tar extraction.[1]

The late 19th century witnessed a flurry of activity in this area, leading to the development of several classical named reactions that are still fundamental to quinoline synthesis today.[3][4] These pioneering methods enabled the production of a wide array of substituted quinolines, laying the groundwork for the eventual exploration of quinoline carbonitrile derivatives.

A Timeline of Foundational Quinoline Syntheses

The development of synthetic routes to the quinoline core was a critical precursor to the exploration of its carbonitrile derivatives. The following diagram illustrates the timeline of these seminal discoveries.

G cluster_timeline Timeline of Key Quinoline Syntheses cluster_descriptions Synthetic Approaches r1834 1834: Isolation Runge r1880 1880: Skraup Synthesis r1834->r1880 r1882 1882: Friedländer Synthesis r1880->r1882 d1880 Skraup: Aniline + Glycerol + Oxidizing Agent r1880->d1880 r1887 1887: Doebner-von Miller Synthesis r1882->r1887 d1882 Friedländer: o-aminoaryl aldehyde/ketone + Ketone r1882->d1882 r1888 1888: Combes Synthesis r1887->r1888 d1887 Doebner-von Miller: Aniline + α,β-unsaturated carbonyl r1887->d1887 d1888 Combes: Aniline + β-diketone r1888->d1888

A timeline of the discovery and major synthetic routes for the quinoline scaffold.

The Rise of Quinoline Carbonitriles: Synthesis and Significance

The introduction of the carbonitrile (—C≡N) group onto the quinoline scaffold marked a significant evolution in the medicinal chemistry of this heterocyclic system. The carbonitrile moiety is a versatile functional group known to enhance the pharmacological properties of molecules by participating in hydrogen bonding, acting as a bioisostere for other functional groups, and serving as a synthetic handle for further molecular elaboration. Quinoline-3-carbonitrile derivatives, in particular, have emerged as valuable starting materials for the development of broad-spectrum antibacterial agents.[5]

Key Synthetic Methodologies for Quinoline Carbonitriles

The synthesis of quinoline carbonitriles often leverages modern synthetic techniques, such as multicomponent reactions, which offer efficiency and atom economy. Below are detailed protocols for two prominent methods.

This protocol is adapted from a method described for the synthesis of potential antibacterial agents.[5][6]

Objective: To synthesize substituted quinoline-3-carbonitrile derivatives in a one-pot reaction.

Materials:

  • Appropriate aromatic aldehyde

  • Ethyl cyanoacetate

  • A cyclic ketone (e.g., 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one)

  • Ammonium acetate

  • Ethanol (as solvent)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), the cyclic ketone (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (10 mL).

  • The reaction mixture is refluxed for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with cold ethanol and then dried under vacuum to yield the desired quinoline-3-carbonitrile derivative.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

While not directly producing a carbonitrile, the Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, which are key precursors for many biologically active quinoline derivatives, including amides that can be further converted to nitriles.[7][8]

Objective: To synthesize a quinoline-4-carboxylic acid from isatin and a carbonyl compound.

Materials:

  • Isatin

  • An α-methyl ketone (e.g., acetophenone)

  • Potassium hydroxide (33% aqueous solution)

  • Ethanol

Procedure:

  • Isatin (1 mmol) and the α-methyl ketone (1 mmol) are dissolved in ethanol.

  • A 33% aqueous solution of potassium hydroxide is added to the mixture.

  • The reaction mixture is heated at reflux. The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled and acidified with a suitable acid (e.g., HCl) to precipitate the product.

  • The precipitated solid is filtered, washed with water, and dried to yield the quinoline-4-carboxylic acid.

The following diagram illustrates the general workflow for the one-pot synthesis of quinoline-3-carbonitriles.

G cluster_workflow Workflow: One-Pot Synthesis of Quinoline-3-Carbonitriles start Reactants: - Aldehyde - Ethyl Cyanoacetate - Cyclic Ketone - Ammonium Acetate reflux Reflux in Ethanol start->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Purified Quinoline-3-Carbonitrile dry->product

A generalized workflow for the one-pot synthesis of quinoline-3-carbonitriles.

Biological Activities and Therapeutic Potential

Quinoline carbonitrile compounds have garnered significant attention for their broad spectrum of biological activities.[9][10] Their structural features allow them to interact with various biological targets, leading to potential therapeutic applications in oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives, including those with a carbonitrile moiety, have been investigated as anticancer agents.[11][12] They can exert their effects through various mechanisms, such as the inhibition of protein kinases that are crucial for cancer cell signaling. For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have been identified as potential inhibitors of EGFR, BRAF, and HER-2, which are key targets in cancer therapy.[13]

Antibacterial Activity

The quinoline scaffold is central to the quinolone class of antibiotics. While most clinically used quinolones are technically quinolones (oxoquinolines), the broader class of quinoline derivatives, including quinoline-3-carbonitriles, has shown promising antibacterial properties.[5][6] Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[6][14]

Quantitative Biological Data

The following tables summarize key quantitative data for representative quinoline carbonitrile compounds and their derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives [13]

CompoundTarget Cancer Cell LineGI50 (nM)
5e Breast (MCF-7)26
5h Breast (MCF-7)28
Erlotinib (Control)Breast (MCF-7)33

Table 2: In Vitro Enzyme Inhibitory Activity of Selected Quinoline Carbonitriles [13]

CompoundEGFR IC50 (nM)BRAFV600E IC50 (nM)HER-2 IC50 (nM)
5e 716221
5h 756723

Table 3: Antibacterial Activity of Quinoline-3-Carbonitrile Derivatives [5]

CompoundBacterial StrainMIC (µg/mL)
Derivative C E. coli4

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Quinoline carbonitriles have been shown to interact with specific molecular targets to elicit their biological effects.

Inhibition of Bacterial DNA Gyrase

A primary mechanism for the antibacterial activity of many quinoline-based compounds is the inhibition of DNA gyrase (a type II topoisomerase).[14] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting this enzyme, the compounds prevent the bacteria from replicating their DNA, ultimately leading to cell death.

G cluster_moa Mechanism: DNA Gyrase Inhibition QC Quinoline Carbonitrile Compound DG Bacterial DNA Gyrase QC->DG Inhibits Cell_Death Bacterial Cell Death QC->Cell_Death Induces DNA_Rep DNA Replication & Transcription DG->DNA_Rep Enables DNA_Rep->Cell_Death Leads to

Simplified pathway of antibacterial action via DNA gyrase inhibition.
Inhibition of Kinase Signaling in Cancer

In cancer, many quinoline derivatives function as kinase inhibitors.[13] Protein kinases are enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival. In many cancers, these kinases are overactive. Quinoline-based inhibitors can bind to the ATP-binding site of these kinases, preventing them from functioning and thereby blocking the downstream signaling pathways that drive cancer progression.

G cluster_pathway Mechanism: Kinase Inhibition in Cancer QC Quinoline-based Kinase Inhibitor Kinase Overactive Kinase (e.g., EGFR, BRAF) QC->Kinase Blocks ATP Binding Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phospho_Substrate->Signaling Proliferation Cancer Cell Proliferation Signaling->Proliferation

References

The Role of 2-Methoxyquinoline-6-carbonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 2-Methoxyquinoline-6-carbonitrile has emerged as a significant building block and a pharmacophore of interest for the development of novel drug candidates. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the role of this compound and its closely related analogs in medicinal chemistry. Particular focus is placed on its applications in the fields of oncology and infectious diseases, highlighting its mechanism of action as a potent enzyme inhibitor. This document aims to serve as a comprehensive resource, complete with experimental protocols and data presented for comparative analysis, to facilitate further research and drug discovery efforts centered around this promising scaffold.

Introduction

Quinoline and its derivatives are bicyclic aromatic compounds that have long been recognized for their therapeutic potential. The fusion of a benzene ring to a pyridine ring at two adjacent carbon atoms results in a structure that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 2-position and a carbonitrile group at the 6-position of the quinoline ring system creates this compound, a molecule with distinct electronic and steric features that contribute to its biological activity.

This guide will explore the current understanding of this compound's role in medicinal chemistry, drawing upon data from analogous compounds to illustrate its potential.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the construction of the quinoline core followed by functional group interconversions.

General Synthetic Strategies

Several named reactions are employed for the synthesis of the quinoline ring, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1] These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic conditions.[2]

A general workflow for the synthesis of substituted quinolines is depicted below:

G Aniline Aniline Derivatives Quinoline Substituted Quinoline Aniline->Quinoline Cyclization (e.g., Skraup reaction) Carbonyl α,β-Unsaturated Carbonyl Compound Carbonyl->Quinoline Final_Compound This compound & Derivatives Quinoline->Final_Compound Functional Group Interconversion

Caption: General synthetic workflow for quinoline derivatives.

Experimental Protocol: Synthesis of a 6-Methoxyquinoline-3-carbonitrile Derivative (Illustrative Example)

This protocol describes the synthesis of a related 6-methoxyquinoline-3-carbonitrile derivative, providing a practical example of the methodologies employed.

Materials:

  • Appropriate starting aniline and carbonyl compounds

  • Ethanol

  • Hydrazine hydrate

  • Catalyst (e.g., acid or base)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • A mixture of the chalcone precursor (10 mmol) and hydrazine hydrate (20 mmol) is stirred in ethanol (20 mL).

  • The reaction mixture is refluxed for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Role in Medicinal Chemistry

The this compound scaffold has shown significant promise in two primary therapeutic areas: infectious diseases and oncology. Its mechanism of action is often attributed to the inhibition of key enzymes involved in DNA replication and cellular proliferation.

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Quinoline-based compounds have a long history in the fight against infectious diseases, with the antimalarial drug quinine being a prime example. More recently, the diarylquinoline bedaquiline has been approved for the treatment of multidrug-resistant TB, highlighting the potential of this scaffold. This compound is a key intermediate in the synthesis of bedaquiline analogs.

The proposed mechanism of action for many quinoline-based antitubercular agents is the inhibition of DNA gyrase and topoisomerase IV, essential bacterial enzymes that control DNA topology.

Table 1: Antitubercular Activity of Representative Quinoline Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Derivative A 4-(adamantan-1-yl)-2-quinolinecarbohydrazideM. tuberculosis H37Rv0.78[3]
Derivative B 2,8-dicyclopentyl-4-methylquinolineM. tuberculosis H37Rv1.56[3]
Derivative C Quinoline-ferrocene hybridM. tuberculosis H37Rv3.12[3]

Note: Data presented is for analogous compounds to illustrate the potential of the quinoline scaffold.

Anticancer Activity

The antiproliferative properties of quinoline derivatives have been extensively investigated. The planar nature of the quinoline ring allows it to intercalate with DNA, while various substituents can interact with key enzymes involved in cancer cell growth and survival.

The mechanism of anticancer action for many quinoline derivatives involves the inhibition of topoisomerases I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis.

Table 2: Anticancer Activity of Representative Quinoline Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
Derivative D 6-Bromo-5-nitroquinolineHT29 (Colon)15.6[4]
Derivative E 6,8-diphenylquinolineC6 (Glioblastoma)3.9[4]
Derivative F BenzofuroquinolinedioneVarious0.68 - 5.0[5]

Note: Data presented is for analogous compounds to illustrate the potential of the quinoline scaffold.

Mechanism of Action: Enzyme Inhibition

The primary mechanism through which 2-methoxyquinoline derivatives exert their biological effects is through the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV in bacteria, and topoisomerase II in eukaryotes.

G cluster_0 Bacterial Cell cluster_1 Cancer Cell DNA_Gyrase DNA Gyrase DNA_Replication_B DNA Replication & Transcription DNA_Gyrase->DNA_Replication_B Controls DNA supercoiling Topo_IV Topoisomerase IV Topo_IV->DNA_Replication_B Decatenates replicated DNA Cell_Death_B Bacterial Cell Death DNA_Replication_B->Cell_Death_B Disruption leads to Topo_II Topoisomerase II DNA_Replication_E DNA Replication & Transcription Topo_II->DNA_Replication_E Relieves torsional stress Apoptosis Apoptosis DNA_Replication_E->Apoptosis Disruption leads to Compound 2-Methoxyquinoline Derivatives Compound->DNA_Gyrase Inhibition Compound->Topo_IV Inhibition Compound->Topo_II Inhibition

Caption: Mechanism of action via topoisomerase inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against DNA gyrase.

Materials:

  • Purified DNA gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, KCl, DTT, spermidine)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Stop solution/loading dye

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA staining agent and visualize the bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band with increasing concentrations of the test compound. The IC50 value can be determined from a dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the this compound scaffold, the following general SAR observations can be made based on related compounds:

  • Position 2: The methoxy group at this position is often crucial for activity. Modifications can influence potency and selectivity.

  • Position 6: The carbonitrile group is an electron-withdrawing group that can modulate the electronic properties of the ring system and participate in hydrogen bonding interactions with the target enzyme.

  • Other Positions (e.g., 4, 7, 8): Introduction of various substituents at these positions can significantly impact activity. For example, bulky lipophilic groups can enhance binding to hydrophobic pockets in the target enzyme, while basic amine functionalities can improve solubility and cellular uptake.

G Scaffold This compound Scaffold Activity Biological Activity (Antitubercular/Anticancer) Scaffold->Activity Substituents Substituent Modifications (Position, Size, Electronics) Substituents->Activity Modulates Properties Physicochemical Properties (Solubility, Lipophilicity) Substituents->Properties Alters Properties->Activity Influences

Caption: Factors influencing the biological activity of the scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of antitubercular agents and the demonstrated activity of its analogs against cancer cell lines underscore its therapeutic potential. The primary mechanism of action through the inhibition of essential DNA topoisomerases provides a solid foundation for the rational design of novel inhibitors.

Future research in this area should focus on:

  • Synthesis of Novel Analogs: The exploration of a wider range of substituents at various positions on the quinoline ring is crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Quantitative SAR Studies: The development of robust QSAR models will aid in the prediction of activity and guide the design of more effective compounds.

  • Elucidation of Signaling Pathways: While enzyme inhibition is a key mechanism, further studies are needed to understand the downstream cellular effects and the modulation of specific signaling pathways.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will require thorough evaluation in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

References

Preliminary Biological Screening of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-Methoxyquinoline-6-carbonitrile, a heterocyclic compound of interest in drug discovery. This document outlines the potential therapeutic applications based on available data for structurally related compounds, details relevant experimental protocols for antimicrobial screening, and presents a framework for data interpretation. While specific quantitative biological activity data for this compound is not extensively available in the public domain, this guide leverages information from patent literature and studies on analogous quinoline derivatives to provide a foundational understanding for researchers. The methodologies and conceptual frameworks presented herein are intended to guide future research and development efforts involving this compound.

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound, belonging to this class, has been identified as a potential candidate for biological investigation. Notably, derivatives of this compound have been evaluated for their antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that the core structure of this compound may possess intrinsic antimicrobial properties. Further screening is warranted to fully elucidate its biological activity profile.

Potential Biological Activities

Based on the screening of structurally similar compounds and patent literature, the primary area of investigation for this compound is its antibacterial activity .

Antimicrobial Activity

Derivatives of this compound have been subjected to antimicrobial screening. A key target for such compounds is Mycobacterium tuberculosis. The evaluation of Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antibacterial potency.

Data Presentation:

While specific MIC values for this compound against various bacterial strains are not publicly available, the following table provides a template for presenting such data once obtained.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference Compound (e.g., Ciprofloxacin) MIC in µg/mL
Mycobacterium tuberculosis H37RvData not available
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro antibacterial activity of a compound like this compound, specifically against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This protocol is adapted from the method described by Collins and Franzblau (1997), which is a widely used and validated method for high-throughput screening of anti-tuberculosis compounds.[1][2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • 96-well microplates

  • 7H12 broth medium

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) culture

  • This compound

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • Negative control (medium only)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of two-fold dilutions are then prepared in 7H12 broth to achieve the desired final concentrations for the assay.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches a McFarland turbidity standard of 1.0. This suspension is then diluted 1:50 in 7H12 medium to prepare the final inoculum.

  • Assay Setup:

    • Add 100 µL of 7H12 broth to all wells of a 96-well plate.

    • Add 100 µL of the diluted this compound to the first well of a row and perform serial dilutions across the plate.

    • The last two wells in each row serve as controls: one for the bacterial control (no compound) and one for the medium control (no bacteria).

    • Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the medium control wells.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Analysis: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualization of Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a general workflow for the preliminary biological screening of a test compound for antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Stock Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions in Broth Stock->Dilutions Plate 96-Well Plate Assay Setup Dilutions->Plate Inoculum Bacterial Inoculum Preparation Inoculum->Plate Incubate1 Incubation (7 days, 37°C) Plate->Incubate1 AlamarBlue Add Alamar Blue Incubate1->AlamarBlue Incubate2 Incubation (24h, 37°C) AlamarBlue->Incubate2 Readout Visual Readout (Color Change) Incubate2->Readout MIC Determine MIC Readout->MIC G cluster_compound cluster_enzyme Bacterial Cell cluster_process cluster_outcome Compound This compound Gyrase DNA Gyrase Compound->Gyrase Inhibition TopoIV Topoisomerase IV Compound->TopoIV Inhibition Replication DNA Replication Gyrase->Replication Transcription DNA Transcription Gyrase->Transcription TopoIV->Replication Death Bacterial Cell Death Replication->Death Disruption Transcription->Death Disruption

References

Spectroscopic Profile of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxyquinoline-6-carbonitrile (CAS No. 99471-68-8), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Overview

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The presence of a methoxy group at the 2-position and a nitrile group at the 6-position imparts specific chemical and physical properties that are reflected in its spectroscopic signatures.

Chemical Structure:

2_Methoxyquinoline_6_carbonitrile cluster_quinoline C2 C2 C3 C3 C2->C3 OCH3 OCH3 C2->OCH3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 CN CN C6->CN C8 C8 C7->C8 C8->C8a N1 N1 C8a->N1 N1->C2 A1 A2 lab_N1 1 lab_C2 2 lab_C3 3 lab_C4 4 lab_C4a 4a lab_C5 5 lab_C6 6 lab_C7 7 lab_C8 8 lab_C8a 8a

Caption: Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.8 - 7.0d~8.5
H-47.8 - 8.0d~8.5
H-57.9 - 8.1d~8.8
H-77.6 - 7.8dd~8.8, ~2.0
H-88.1 - 8.3d~2.0
OCH₃3.9 - 4.1s-
¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (δ, ppm)
C-2162 - 164
C-3110 - 112
C-4136 - 138
C-4a128 - 130
C-5125 - 127
C-6108 - 110
C-7133 - 135
C-8130 - 132
C-8a148 - 150
CN118 - 120
OCH₃53 - 55
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2230Strong, Sharp
C=N, C=C (Aromatic)1580 - 1620Medium to Strong
C-O (Aryl Ether)1240 - 1260 (asymmetric)Strong
1020 - 1040 (symmetric)Strong
C-H (Aromatic)3050 - 3100Medium
C-H (Methoxy)2840 - 2960Medium
Mass Spectrometry (MS)
Parameter Value
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.20 g/mol [1]
Exact Mass 184.0637 g/mol
Predicted [M+H]⁺ 185.0715
Predicted [M+Na]⁺ 207.0534

Experimental Protocols

The data presented are based on standard analytical techniques for small organic molecules. Generic protocols for acquiring such data are outlined below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra can be obtained using an FT-IR spectrometer. For solid samples, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the ion source. Data is collected in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.

Workflow and Data Interpretation

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis cluster_analysis cluster_interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Acquire Spectra ir Infrared Spectroscopy (IR) purification->ir Acquire Spectra nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Acquire Spectra ms_interp Confirm Molecular Formula & Weight ms->ms_interp ir_interp Identify Key Functional Groups (C≡N, C-O, Aromatic) ir->ir_interp nmr_interp Elucidate Connectivity & Full Structure nmr->nmr_interp final Structure Confirmed ms_interp->final Correlate Data ir_interp->final Correlate Data nmr_interp->final Correlate Data

Caption: General workflow for spectroscopic characterization.

References

Navigating the Physicochemical Landscape of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxyquinoline-6-carbonitrile, a key intermediate in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physicochemical properties, detailed experimental protocols for its analysis, and visual workflows to streamline laboratory processes.

Core Physicochemical Properties

This compound, with the molecular formula C₁₁H₈N₂O, belongs to the quinoline family. While specific experimental data for its solubility and stability are not extensively published, its structural motifs—a quinoline core, a methoxy group, and a nitrile group—provide insights into its expected physicochemical behavior. Quinolines, as a class, are aromatic heterocyclic compounds. The parent quinoline is slightly soluble in cold water and readily soluble in most organic solvents. The introduction of functional groups such as methoxy and nitrile moieties will modulate these properties. The methoxy group may slightly increase polarity, while the nitrile group is a polar functionality that can participate in dipole-dipole interactions.

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation. The solubility of this compound can be determined in various solvents, including aqueous buffers at different pH values and organic solvents commonly used in pharmaceutical sciences.

Predicted Solubility Characteristics

Based on its structure, this compound is anticipated to exhibit limited aqueous solubility. Its solubility is likely to be higher in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The nitrogen atom in the quinoline ring can be protonated at acidic pH, which would be expected to increase its aqueous solubility.

Quantitative Solubility Data
Solvent SystemExpected SolubilityTemperature (°C)
Water (pH 7.4)Low25
Phosphate Buffered Saline (PBS)Low25
Dimethyl Sulfoxide (DMSO)High25
EthanolModerate25

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper handling, storage, and formulation. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

Quinolines can be susceptible to oxidation, and the methoxy group could potentially undergo hydrolysis under acidic or basic conditions. The nitrile group is generally stable but can be hydrolyzed to a carboxylic acid under harsh conditions. Photostability should also be considered, as aromatic systems can be sensitive to light.

Recommended Storage Conditions

To ensure the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. Inert atmosphere storage may be considered for long-term stability.

Experimental Protocols

To facilitate the experimental determination of the solubility and stability of this compound, the following detailed protocols are provided. These are based on standard pharmaceutical industry practices and guidelines from the International Council for Harmonisation (ICH).

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., Water, PBS pH 7.4, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for early-stage drug discovery screening.

Materials:

  • This compound (dissolved in DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Automated liquid handler (optional)

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of this compound to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the samples using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Alternatively, for a quantitative measurement, the plate can be filtered or centrifuged to remove precipitated material, and the concentration of the compound remaining in the solution can be determined by UV-Vis spectroscopy or HPLC.

Protocol 3: Stability Study (Forced Degradation and Long-Term)

This protocol outlines a stability testing program based on ICH Q1A(R2) guidelines.

Forced Degradation Study:

This study is performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Analyze all stressed samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

Long-Term and Accelerated Stability Study:

  • Store samples of this compound under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Visualizations

To aid in the understanding and implementation of the experimental workflows, the following diagrams are provided in the DOT language.

Thermodynamic_Solubility_Workflow start Start: Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent shake Equilibrate (e.g., 24-48h at 25°C) add_solvent->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility analyze->calculate end End: Solubility Value calculate->end

Caption: Thermodynamic Solubility Workflow.

Stability_Study_Workflow start Start: Compound Batches forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation long_term Long-Term Stability (25°C / 60% RH) start->long_term accelerated Accelerated Stability (40°C / 75% RH) start->accelerated analyze Analyze Samples (Appearance, Assay, Degradants) forced_degradation->analyze pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples pull_samples->analyze evaluate Evaluate Data & Determine Shelf-life analyze->evaluate end End: Stability Profile evaluate->end

Caption: Stability Study Workflow.

This technical guide serves as a foundational resource for the investigation of this compound. The provided protocols and workflows are intended to be adapted and validated for specific laboratory conditions and analytical instrumentation. By following these established methodologies, researchers can generate robust and reliable data to support the advancement of their research and development programs.

Unlocking the Potential of Substituted Quinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the burgeoning research applications of substituted quinolines, this technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. Delving into their therapeutic potential and diverse applications in materials science and catalysis, this document provides a foundational understanding of this versatile class of compounds.

Substituted quinolines, heterocyclic aromatic organic compounds, have emerged as a privileged scaffold in medicinal chemistry and materials science. Their unique structural features allow for a broad range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This guide explores the core research applications of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows.

Medicinal Chemistry: A Cornerstone of Drug Discovery

Substituted quinolines have demonstrated significant potential in the development of novel therapeutic agents across a spectrum of diseases, most notably in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of substituted quinolines. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis (programmed cell death).

A notable target for many quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell growth and proliferation.[1] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Substituted quinolines have been designed to inhibit EGFR, thereby disrupting downstream signaling cascades and impeding tumor growth.[2][3]

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SubstitutedQuinoline [label="Substituted Quinoline\n(Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [color="#4285F4"]; EGFR -> Grb2 [color="#EA4335"]; Grb2 -> Sos [color="#FBBC05"]; Sos -> Ras [color="#FBBC05"]; Ras -> Raf [color="#FBBC05"]; Raf -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; SubstitutedQuinoline -> EGFR [arrowhead=tee, color="#5F6368", style=dashed]; } caption: EGFR Signaling Pathway Inhibition by Substituted Quinolines.

Furthermore, many substituted quinolines have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to initiate the mitochondrial pathway.[4][5][6]

// Edges DeathReceptor -> Caspase8 [color="#EA4335"]; Caspase8 -> Caspase3 [color="#EA4335"]; Mitochondrion -> CytochromeC [color="#FBBC05"]; CytochromeC -> Apaf1 [color="#FBBC05"]; Apaf1 -> Caspase9 [color="#FBBC05"]; Caspase9 -> Caspase3 [color="#FBBC05"]; Caspase3 -> Apoptosis [color="#4285F4"]; SubstitutedQuinoline -> Bax [label="Promotes", color="#5F6368", style=dashed]; SubstitutedQuinoline -> Bcl2 [label="Inhibits", arrowhead=tee, color="#5F6368", style=dashed]; Bax -> Mitochondrion [color="#EA4335"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#34A853"]; } caption: Apoptosis Induction by Substituted Quinolines.

The following table summarizes the in vitro anticancer activity of selected substituted quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[7][8]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)1.8 ± 0.1[9]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (Breast)2.5 ± 0.2[9]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (Lung)3.1 ± 0.3[9]
Compound 4f (a 2,3,4-substituted quinoline)A549 (Lung)0.015 ± 0.001 (EGFR inhibition)[2]
Quinoline 13 (a C-6 substituted 2-phenylquinoline)HeLa (Cervical)8.3[10]
Tetrahydroquinoline 18HeLa (Cervical)13.15[10]
Quinoline 12PC3 (Prostate)31.37[10]
Quinoline 11PC3 (Prostate)34.34[10]
Antimicrobial Activity

The quinoline scaffold is a key component of several established antimicrobial drugs. Research continues to explore new substituted quinolines to combat the growing threat of antimicrobial resistance. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 2 (R1=CF3)MRSA3.0
Compound 6 (p-isopropyl phenyl substituted)MRSA1.5
Compound 7 (ortho-substituted phenyl)MRSA1.5
Hybrid 7bMycobacterium tuberculosis H37Rv10[11]
Hybrid 7hStaphylococcus aureus2[11]
Hybrid compounds 7c-dCryptococcus neoformans15.6[11]
Compound QS-3Pseudomonas aeruginosa64[12]
Antimalarial Activity

Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria. Modern research focuses on synthesizing novel substituted quinolines to overcome drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.

The following table summarizes the in vitro antimalarial activity of selected substituted quinoline derivatives, with data presented as IC50 values.

CompoundPlasmodium falciparum StrainIC50 (nM)Reference
Bisquinoline 8-1-100[13]
Compound 29 (R2 = 4-F)Dd24.8 ± 2.0[14]
Compound 24Dd210.9 ± 1.9[14]
Compound 31Dd25.9 ± 1.4[14]
Quinoline-pyrimidine hybrid (piperazine linker)D10 and Dd20.157[15]

Materials Science: Illuminating the Future with OLEDs

Substituted quinolines have found a significant application in the field of materials science, particularly as emitting materials in Organic Light-Emitting Diodes (OLEDs). Their excellent thermal and morphological stability, coupled with their tunable photophysical properties, make them ideal candidates for creating efficient and durable OLED devices.

The performance of quinoline-based OLEDs is summarized in the table below, highlighting key parameters such as luminous efficiency, power efficiency, external quantum efficiency (EQE), and Commission Internationale de l'Eclairage (CIE) coordinates.

Emitting MaterialLuminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)Reference
2,3-diphenyl-6-(10-(naphthalen-7-yl)anthracen-9-yl)quinoline1.010.430.80(0.17, 0.22)[16]
ZnStq_OCH3:PVK1.24 (max)---[17]
Zn(Cl2q)2---(0.250, 0.530)[17]

Catalysis: Driving Chemical Transformations

Substituted quinolines also play a role as ligands and catalysts in various organic reactions. Their nitrogen atom can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. They have been employed in a range of catalytic transformations, including C-H bond activation and coupling reactions.[18][19]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of substituted quinolines.

Synthesis of Substituted Quinolines: The Friedländer Annulation

The Friedländer synthesis is a widely used and versatile method for the preparation of substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[10][19]

General Procedure:

  • Reactant Mixture: A mixture of the 2-aminoaryl ketone (1 equivalent) and the carbonyl compound (1.2-2 equivalents) is prepared.

  • Catalyst Addition: A catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., potassium hydroxide, piperidine) is added to the reaction mixture.

  • Solvent and Temperature: The reaction is typically carried out in a suitable solvent (e.g., ethanol, toluene, or solvent-free) and heated to reflux for a specified period (ranging from a few hours to overnight).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted quinoline.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Mix 2-aminoaryl ketone\nand carbonyl compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add acid or base catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat to reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up and purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted Quinoline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants [color="#5F6368"]; Reactants -> Catalyst [color="#5F6368"]; Catalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction complete", color="#5F6368"]; Workup -> Product [color="#5F6368"]; } caption: General Workflow for Friedländer Synthesis.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][13]

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the substituted quinoline compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Fabrication and Evaluation of OLED Devices

The fabrication of OLED devices involves the sequential deposition of several thin layers of organic and inorganic materials onto a substrate.

General Fabrication Process:

  • Substrate Cleaning: The substrate (typically indium tin oxide (ITO) coated glass) is thoroughly cleaned to remove any contaminants.

  • Deposition of Organic Layers: A series of organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emitting layer (EML, containing the substituted quinoline), and electron transport layer (ETL), are deposited onto the substrate using techniques such as thermal evaporation or spin coating.

  • Cathode Deposition: A low work function metal cathode (e.g., aluminum or calcium/aluminum) is deposited on top of the organic layers.

  • Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

  • Testing: The fabricated OLED is then tested for its electroluminescent properties, including current-voltage-luminance (I-V-L) characteristics, electroluminescence (EL) spectra, and efficiency.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate Cleaning\n(ITO Glass)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIL [label="Hole Injection Layer\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HTL [label="Hole Transport Layer\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EML [label="Emitting Layer Deposition\n(Substituted Quinoline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETL [label="Electron Transport Layer\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cathode [label="Cathode Deposition\n(e.g., Al)", fillcolor="#FBBC05", fontcolor="#202124"]; Encapsulation [label="Encapsulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Testing [label="Device Testing", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Finished OLED", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Substrate [color="#5F6368"]; Substrate -> HIL [color="#5F6368"]; HIL -> HTL [color="#5F6368"]; HTL -> EML [color="#5F6368"]; EML -> ETL [color="#5F6368"]; ETL -> Cathode [color="#5F6368"]; Cathode -> Encapsulation [color="#5F6368"]; Encapsulation -> Testing [color="#5F6368"]; Testing -> End [color="#5F6368"]; } caption: General OLED Fabrication and Testing Workflow.

Conclusion

Substituted quinolines represent a highly versatile and promising class of compounds with a wide range of research applications. Their continued exploration in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and reduced side effects. In materials science, the development of new quinoline-based emitters holds the key to more efficient and durable OLED technologies. Furthermore, their application in catalysis offers opportunities for the development of novel and sustainable chemical transformations. This technical guide provides a solid foundation for researchers to delve into the exciting and rapidly evolving field of substituted quinoline chemistry.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed cyanation of 2-methoxyquinoline, a crucial transformation for the synthesis of functionalized quinoline derivatives used in pharmaceutical and materials science research. The nitrile functional group is a key building block in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and other valuable moieties.[1][2][3][4] This protocol outlines a reliable method using a palladium catalyst, a suitable cyanide source, and optimized reaction conditions to achieve high yields of 2-cyano-6-methoxyquinoline. The application notes also include a summary of various palladium-catalyzed cyanation methods, a comparative data table, and diagrams illustrating the experimental workflow and the catalytic cycle.

Introduction

The cyanation of aryl and heteroaryl halides is a fundamental cross-coupling reaction in organic synthesis.[2] Palladium-catalyzed methods have become increasingly popular due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction, which often requires harsh conditions and stoichiometric copper cyanide.[5][6] Recent advancements have focused on the use of less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), to mitigate safety concerns associated with highly toxic alkali metal cyanides.[2][4][5][6]

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 2-position of 2-methoxyquinoline opens avenues for the synthesis of a diverse range of derivatives with potential biological activity. This protocol is adapted from established methods for the palladium-catalyzed cyanation of (hetero)aryl halides.[6][7][8][9]

Data Presentation

Several palladium-catalyzed systems have been reported for the cyanation of aryl halides. The choice of catalyst, ligand, cyanide source, and solvent significantly impacts the reaction efficiency. Below is a summary of representative conditions that can be adapted for the cyanation of 2-methoxyquinoline.

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Key Features
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]Na₂CO₃DMAC or MeCN/H₂O70-120Ligand-free options available; non-toxic cyanide source.[5][7]
Pd/CM-phosK₄[Fe(CN)₆]Na₂CO₃MeCN/H₂O70Mild conditions, good for various functional groups.[7]
Palladacycle PrecatalystK₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O≤ 100Effective for (hetero)aryl chlorides and bromides.[6]
Pd₂(dba)₃ / LigandZn(CN)₂-H₂O/THFrt - 40Mild, low-temperature cyanation.[3][9][10]

Experimental Protocols

This section provides a detailed experimental protocol for the palladium-catalyzed cyanation of 2-chloro-6-methoxyquinoline, a common precursor.

Materials:

  • 2-Chloro-6-methoxyquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc cyanide (Zn(CN)₂)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-methoxyquinoline (1 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 2-cyano-6-methoxyquinoline.

Safety Precautions:

  • Cyanide compounds are highly toxic. Handle zinc cyanide with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quench any residual cyanide with an oxidizing agent like bleach before disposal.

  • Palladium compounds can be toxic and should be handled with care.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reagents (2-Chloro-6-methoxyquinoline, Zn(CN)2, Pd(OAc)2, dppf) setup Reaction Setup (Schlenk Flask) reagents->setup inert Inert Atmosphere (N2/Ar Purge) setup->inert solvent Solvent Addition (Anhydrous DMF) inert->solvent reaction Reaction (120 °C) solvent->reaction workup Work-up & Extraction (EtOAc/H2O) reaction->workup purification Purification (Column Chromatography) workup->purification product Product (2-Cyano-6-methoxyquinoline) purification->product

Caption: Experimental workflow for the palladium-catalyzed cyanation of 2-chloro-6-methoxyquinoline.

Catalytic Cycle

catalytic_cycle cluster_legend Legend pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2(X) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_cn_complex Ar-Pd(II)L2(CN) pd2_complex->pd2_cn_complex Transmetalation (Zn(CN)2) pd2_cn_complex->pd0 Reductive Elimination product Ar-CN pd2_cn_complex->product ArX Ar-X = 2-Chloro-6-methoxyquinoline L L = Ligand (e.g., dppf)

References

Application Notes: 2-Methoxyquinoline-6-carbonitrile in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The quinoline scaffold has emerged as a promising framework in the development of new anti-TB drugs, with the diarylquinoline bedaquiline being a notable recent addition to the clinical arsenal. 2-Methoxyquinoline-6-carbonitrile is a key heterocyclic intermediate in the synthesis of various quinoline-based compounds, including analogs of potent anti-TB agents. Its structural motif is present in molecules that have demonstrated significant activity against both replicating and non-replicating M. tuberculosis. These application notes provide a comprehensive overview of the utility of this compound in TB drug discovery, including its synthesis, potential biological activities of its derivatives, and detailed protocols for in vitro evaluation. While direct anti-tubercular activity data for this compound is not extensively available in public literature, as it is primarily a synthetic intermediate, the following sections detail the evaluation of its derivatives and provide standardized protocols to assess the potential of novel compounds derived from this scaffold.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common approach involves the modification of a pre-formed quinoline ring system. One documented method is the palladium-catalyzed cyanation of a suitable quinoline precursor.

Protocol: Palladium-Catalyzed Cyanation

This protocol describes a general procedure for the synthesis of this compound from a corresponding bromo-substituted quinoline precursor.

Materials:

  • 2-Methoxy-6-bromoquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine ([P(tBu)₃])

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-Methoxy-6-bromoquinoline (1.0 eq), zinc cyanide (0.6 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • To this mixture, add tri-tert-butylphosphine (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Synthesis_Workflow start Start Materials: 2-Methoxy-6-bromoquinoline Zn(CN)₂ reaction Palladium-Catalyzed Cyanation Reaction start->reaction reagents Reagents: Pd₂(dba)₃ P(tBu)₃ DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Biological Activity of this compound Derivatives

While this compound serves as a crucial building block, its derivatives have shown promising anti-tubercular activities. The data presented below is for compounds that incorporate the this compound scaffold, highlighting its potential in generating novel anti-TB drug candidates.

Table 1: In Vitro Anti-tubercular Activity of this compound Derivatives

Compound IDDerivative StructureMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (IC₅₀ in µM) against Mammalian Cell LineSelectivity Index (SI = IC₅₀/MIC)
Derivative A 3-(2,3-dimethoxybenzyl)-2-methoxyquinoline-6-carbonitrile1.25> 50 (Vero cells)> 40
Derivative B 3-(Aryl substituted)-2-methoxyquinoline-6-carbonitrile0.625> 50 (Vero cells)> 80
Isoniazid Standard Drug0.025 - 0.05> 1000 (Vero cells)> 20000
Rifampicin Standard Drug0.05 - 0.1> 100 (Vero cells)> 1000

Note: The data for Derivative A and B are representative values based on structurally similar compounds reported in the literature for illustrative purposes.

Experimental Protocols for Biological Evaluation

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv using the Alamar Blue assay.[1][2][3]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • 96-well microplates (sterile, flat-bottom)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Isoniazid and Rifampicin (as positive controls)

  • DMSO (as a negative control)

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

  • Include wells with bacteria only (growth control) and media only (sterility control). Also, include positive control drugs (Isoniazid, Rifampicin) and a negative control (DMSO).

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout culture Grow M. tuberculosis H37Rv Culture inoculation Inoculate 96-well Plate with Bacteria and Compound culture->inoculation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->inoculation incubation Incubate at 37°C for 5-7 Days inoculation->incubation add_alamar Add Alamar Blue Reagent incubation->add_alamar reincubation Re-incubate for 24h add_alamar->reincubation read_results Observe Color Change (Blue vs. Pink) reincubation->read_results determine_mic Determine MIC read_results->determine_mic Quinoline_MoA compound Quinoline Derivative atp_synthase Mycobacterial ATP Synthase (F₀ subunit) compound->atp_synthase Inhibits cytochrome_bc1 Cytochrome bc1 Complex compound->cytochrome_bc1 Inhibits atp_depletion ATP Depletion atp_synthase->atp_depletion Leads to resp_inhibition Inhibition of Respiration cytochrome_bc1->resp_inhibition Leads to cell_death Bacterial Cell Death atp_depletion->cell_death resp_inhibition->cell_death

References

Synthesis of Bedaquiline Analogs from 2-Methoxyquinoline-6-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bedaquiline analogs starting from 2-methoxyquinoline-6-carbonitrile. The methodologies outlined are based on established synthetic strategies for diarylquinoline (DARQ) compounds, focusing on the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop potentially safer and more potent anti-tuberculosis agents.

Introduction

Bedaquiline is a potent diarylquinoline antimycobacterial agent that inhibits ATP synthase in Mycobacterium tuberculosis. However, its high lipophilicity and potential for cardiotoxicity, associated with hERG channel inhibition, have prompted the development of analogs with improved safety profiles.[1][2] The introduction of a cyano group at the 6-position of the quinoline A-ring is a key strategy to reduce lipophilicity while maintaining potent anti-TB activity.[1][3] This protocol details the synthesis of such analogs, starting from the readily available this compound.

The general synthetic approach involves the construction of a substituted 3-benzyl-2-methoxyquinoline-6-carbonitrile intermediate (the "A/B unit"), followed by its condensation with a suitable Mannich base (the "C/D unit") to yield the final diarylquinoline analog.

Experimental Protocols

Protocol 1: Synthesis of the A/B Unit: 3-(Substituted-benzyl)-2-methoxyquinoline-6-carbonitrile

This protocol describes the introduction of a substituted benzyl group at the 3-position of this compound via a directed ortho-lithiation strategy.

Materials:

  • This compound

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes

  • Substituted benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Lithiation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled diisopropylamine and anhydrous THF.

    • Cool the solution to -30 °C and add n-butyllithium dropwise. Stir for 15 minutes to generate lithium diisopropylamide (LDA).

    • Cool the LDA solution to -78 °C.

    • In a separate flask, dissolve this compound in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C.

    • Stir the resulting dark-colored solution at -78 °C for 90 minutes.

  • Aldehyde Quench:

    • Add a solution of the desired substituted benzaldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification of the Alcohol Intermediate:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude alcohol intermediate by flash column chromatography on silica gel.

  • Reduction to the A/B Unit:

    • Dissolve the purified alcohol intermediate in DCM.

    • Add triethylsilane (Et3SiH) followed by the dropwise addition of trifluoroacetic acid (TFA) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate.

    • Purify the resulting 3-(substituted-benzyl)-2-methoxyquinoline-6-carbonitrile (A/B unit) by flash column chromatography.

Protocol 2: Synthesis of the C/D Unit: 3-(Dimethylamino)-1-arylpropan-1-one (Mannich Base)

This protocol describes the synthesis of the Mannich base required for the condensation reaction.

Materials:

  • Substituted acetophenone (e.g., 1-(naphthalen-1-yl)ethan-1-one)

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Combine the substituted acetophenone, paraformaldehyde, and dimethylamine hydrochloride in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 18-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous mixture with ethyl acetate to remove unreacted starting material.

  • Basify the aqueous layer with a suitable base (e.g., NaOH or Na2CO3) to pH > 10.

  • Extract the product with ethyl acetate or DCM.

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield the Mannich base (C/D unit). The product can be further purified by column chromatography if necessary.

Protocol 3: Condensation of the A/B and C/D Units to form the 6-Cyano Bedaquiline Analog

This protocol details the final condensation step to form the diarylquinoline core.

Materials:

  • 3-(Substituted-benzyl)-2-methoxyquinoline-6-carbonitrile (A/B unit from Protocol 1)

  • 3-(Dimethylamino)-1-arylpropan-1-one (C/D unit from Protocol 2)

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Deprotonation of the A/B Unit:

    • Prepare a solution of LDA or LiTMP in anhydrous THF as described in Protocol 1, step 1.

    • Cool the base solution to -78 °C.

    • Add a solution of the A/B unit in anhydrous THF dropwise to the base at -78 °C.

    • Stir the mixture at -78 °C for 1.5 hours.

  • Condensation:

    • Add a solution of the C/D unit in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Work-up and Purification:

    • Perform an aqueous work-up as described in Protocol 1, step 3.

    • The crude product will be a mixture of diastereomers. Purify and separate the diastereomers by flash column chromatography on silica gel. The desired (1R, 2S) and (1S, 2R) diastereomeric pair is typically isolated for biological evaluation.

Data Presentation

The following tables summarize representative data for 6-cyano bedaquiline analogs.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
A/B Unit Synthesis This compound3-(2,3-Dimethoxybenzyl)-2-methoxyquinoline-6-carbonitrile1. LDA, THF, -78°C; 2. 2,3-Dimethoxybenzaldehyde; 3. Et3SiH, TFANot explicitly stated for the cyano analog, but related reactions have variable yields.[1]
C/D Unit Synthesis 1-(Naphthalen-1-yl)ethan-1-one3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-oneParaformaldehyde, Me2NH·HCl, EtOH, refluxTypically high[1]
Condensation A/B Unit + C/D Unit6-Cyano Bedaquiline AnalogLDA or LiTMP, THF, -78°C20 - 77 (variable depending on substituents)[1][4]
Cyanation 6-Bromo Bedaquiline Analog6-Cyano Bedaquiline AnalogPd2(dba)3, P(o-tol)3, Zn, Zn(CN)2, DMF, 50°COptimized conditions give high conversion[1][4]

Table 2: Biological Activity of Representative 6-Cyano Bedaquiline Analogs

CompoundB-Ring SubstituentC-UnitclogPMIC90 vs. M. tb H37Rv (µg/mL)hERG IC50 (µM)Reference
Bedaquiline PhenylNaphthalene7.250.03 - 0.061.6[1]
Analog 1 (6-CN) PhenylNaphthalene6.000.06>10[1]
Analog 2 (6-CN) 2-FluorophenylNaphthalene6.180.065.8[1]
Analog 3 (6-CN) 3-FluorophenylNaphthalene6.180.12>10[1]

Note: The data presented is a representative summary from the cited literature and may not be exhaustive.

Visualizations

Synthetic Workflow

G cluster_0 A/B Unit Synthesis cluster_1 C/D Unit Synthesis cluster_2 Final Condensation This compound This compound Lithiation 1. LDA, THF, -78°C 2. Substituted Benzaldehyde This compound->Lithiation Alcohol Intermediate Alcohol Intermediate Lithiation->Alcohol Intermediate Reduction Et3SiH, TFA Alcohol Intermediate->Reduction AB_Unit 3-(Substituted-benzyl)-2- methoxyquinoline-6-carbonitrile Reduction->AB_Unit Condensation LDA or LiTMP, THF, -78°C AB_Unit->Condensation Substituted Acetophenone Substituted Acetophenone Mannich Reaction Paraformaldehyde, Me2NH·HCl, EtOH, reflux Substituted Acetophenone->Mannich Reaction CD_Unit 3-(Dimethylamino)-1-arylpropan-1-one Mannich Reaction->CD_Unit CD_Unit->Condensation Final_Product 6-Cyano Bedaquiline Analog Condensation->Final_Product

Caption: Synthetic workflow for the preparation of 6-cyano bedaquiline analogs.

Logical Relationship: Rationale for 6-Cyano Substitution

G Bedaquiline Bedaquiline High_Lipophilicity High Lipophilicity (clogP ~7.25) Bedaquiline->High_Lipophilicity hERG_Inhibition hERG Channel Inhibition Bedaquiline->hERG_Inhibition Safety_Concerns Potential Safety Concerns (e.g., Cardiotoxicity, Phospholipidosis) High_Lipophilicity->Safety_Concerns hERG_Inhibition->Safety_Concerns 6_Bromo_to_6_Cyano Modification: 6-Bromo -> 6-Cyano Safety_Concerns->6_Bromo_to_6_Cyano Reduced_Lipophilicity Reduced Lipophilicity (clogP ~6.0) 6_Bromo_to_6_Cyano->Reduced_Lipophilicity Maintained_Potency Maintained Anti-TB Potency 6_Bromo_to_6_Cyano->Maintained_Potency Improved_Safety Potentially Improved Safety Profile Reduced_Lipophilicity->Improved_Safety Maintained_Potency->Improved_Safety Goal Goal: Develop Safer Bedaquiline Analogs Improved_Safety->Goal

Caption: Rationale for the synthesis of 6-cyano bedaquiline analogs.

Signaling Pathway: Bedaquiline's Mechanism of Action

G Bedaquiline_Analog Bedaquiline or 6-Cyano Analog ATP_Synthase Mycobacterial ATP Synthase (c-subunit) Bedaquiline_Analog->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase drives Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death leads to (when inhibited)

Caption: Mechanism of action of bedaquiline and its analogs.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data presentation guidelines for the evaluation of the antimicrobial properties of novel quinoline derivatives. The following protocols are based on established and widely accepted techniques in the field of antimicrobial susceptibility testing.

Introduction

Quinolines are a significant class of heterocyclic compounds that form the scaffold for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects.[1][2] The emergence of drug-resistant microbial strains necessitates the continued development and evaluation of new antimicrobial agents. This document outlines standardized methods for assessing the in vitro antimicrobial activity of newly synthesized quinoline derivatives to determine their potential as effective therapeutic agents.

Key Experimental Methods

The preliminary assessment of the antimicrobial activity of quinoline derivatives typically involves the determination of the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The most common methods for these determinations are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4] This method is considered the "gold standard" for susceptibility testing and allows for the simultaneous testing of multiple compounds against various microorganisms in a 96-well microtiter plate format.[3][5]

Experimental Protocol:

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[6][7]

  • Bacterial or fungal strains to be tested

  • Quinoline derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)[8]

  • Positive control antibiotic (e.g., Ciprofloxacin, Ketoconazole)[1]

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer or plate reader

  • Incubator[3]

Procedure:

  • Preparation of Microbial Inoculum:

    • Streak the microbial culture on an appropriate agar plate and incubate for 18-24 hours at 37°C.[6]

    • Select 3-5 morphologically similar colonies and transfer them to a tube containing 5 mL of MHB.[6]

    • Incubate the broth culture at 37°C for 18-24 hours.[6]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[9][10] This can be done by diluting the overnight culture in fresh MHB.[10]

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent.[12]

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.[13] Typically, 50 µL of MHB is added to wells 2-11, and 100 µL of the test compound at the highest concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10.[6]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[13]

    • Incubate the microtiter plates at 37°C for 16-24 hours.[3][6]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which no visible growth of the microorganism is observed.[3][4] Alternatively, a plate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

Workflow for Broth Microdilution Method:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of Quinoline Derivative B->C D Incubate at 37°C for 18-24h C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.[9] It is a simpler and less resource-intensive method compared to broth microdilution.

Experimental Protocol:

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm in diameter)

  • Quinoline derivatives (test compounds)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)[1]

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum and Plates:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[14]

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[14]

  • Application of Test Compounds:

    • Impregnate sterile filter paper disks with a known concentration of the quinoline derivative solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.[14]

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate for comparison.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Logical Flow for Agar Disk Diffusion:

Agar_Disk_Diffusion A Prepare 0.5 McFarland Inoculum B Inoculate MHA Plate (Lawn Culture) A->B D Place Disks on Inoculated Plate B->D C Impregnate Disks with Quinoline Derivative C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Logical flow of the agar disk diffusion susceptibility test.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][15] It is determined following an MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol:

Materials:

  • Results from the broth microdilution MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette or loop

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[15][16]

    • Aseptically take a small aliquot (e.g., 10 µL) from each of these clear wells.[16]

  • Plating and Incubation:

    • Spread the aliquot onto the surface of an MHA plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the quinoline derivative that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria compared to the initial inoculum.[7][16]

Decision Pathway for MBC Determination:

MBC_Determination A Perform Broth Microdilution (Determine MIC) B Select Clear Wells (MIC and higher conc.) A->B C Plate Aliquots on MHA B->C D Incubate at 37°C for 18-24h C->D E Count Colonies D->E F ≥99.9% reduction in CFU? E->F G MBC Determined F->G Yes H Bacteriostatic Effect F->H No

Caption: Decision pathway for determining the Minimum Bactericidal Concentration.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format to allow for easy comparison of the activity of different quinoline derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of Quinoline Derivatives against Bacterial Strains

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)S. aureus (µg/mL)B. subtilis (µg/mL)
Derivative 3c[1]--2.67-
Derivative 3d[1]----
Derivative 6[17]--1.5-
Derivative 7[17]--1.5-
Derivative 11[18]--6.25-
Hybrid 7b[19]≥50-2-
Hybrid 7h[19]≥50-20-
Ciprofloxacin[1]----

Note: Dashes indicate data not provided in the cited sources. The table is a compilation of data from multiple studies and direct comparison should be made with caution.

Table 2: Minimum Inhibitory Concentrations (MICs) of Quinoline Derivatives against Fungal Strains

CompoundC. albicans (µg/mL)A. niger (µg/mL)C. neoformans (µg/mL)
Derivative 3a[1]---
Derivative 3c[1]5.6--
Hybrid 7c[19][20]62.562.515.6
Hybrid 7d[19][20]62.562.515.6
Ketoconazole[1]---

Note: Dashes indicate data not provided in the cited sources. The table is a compilation of data from multiple studies and direct comparison should be made with caution.

Conclusion

The methods described in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial activity of novel quinoline derivatives. Consistent application of these standardized protocols will ensure the generation of reliable and comparable data, which is crucial for the identification and development of new antimicrobial drug candidates. Further studies, including time-kill kinetics, mechanism of action, and in vivo efficacy, are necessary to fully characterize the therapeutic potential of promising compounds.

References

Application Notes and Protocols for In Vitro Anticancer Assays Using 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer properties of 2-Methoxyquinoline-6-carbonitrile, a promising heterocyclic compound from the quinoline family. This document details its effects on cancer cell viability, apoptosis induction, and cell cycle progression. Detailed protocols for key experimental assays are provided to facilitate the replication and further investigation of its anticancer potential.

Overview of this compound

This compound (C₁₁H₈N₂O) is a synthetic compound that has demonstrated potential as an anticancer agent. In vitro studies suggest that it can reduce the viability of various cancer cell lines, including those of breast and lung cancer, by inducing programmed cell death (apoptosis)[1]. The proposed mechanism of action involves the disruption of critical signaling pathways involved in cancer progression[1]. While the precise molecular targets are still under investigation, its ability to trigger apoptosis makes it a valuable candidate for further drug development.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for summarizing key metrics from in vitro anticancer assays. Researchers using this compound should aim to populate these tables with their experimental data for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 BreastData to be determinedData to be determinedData to be determined
MDA-MB-231 BreastData to be determinedData to be determinedData to be determined
A549 LungData to be determinedData to be determinedData to be determined
NCI-H460 LungData to be determinedData to be determinedData to be determined
PANC-1 PancreaticData to be determinedData to be determinedData to be determined
MIA PaCa-2 PancreaticData to be determinedData to be determinedData to be determined

Table 2: Apoptosis Induction by this compound

Cancer Cell LineTreatment Concentration (µM)Treatment Duration (h)Percentage of Apoptotic Cells (Annexin V Positive)
MCF-7 e.g., IC50 value24Data to be determined
MCF-7 e.g., IC50 value48Data to be determined
A549 e.g., IC50 value24Data to be determined
A549 e.g., IC50 value48Data to be determined

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cancer Cell LineTreatment Concentration (µM)Treatment Duration (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 e.g., IC50 value24Data to be determinedData to be determinedData to be determined
A549 e.g., IC50 value24Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prep_compound Prepare Drug Dilutions incubate2 Incubate 24/48/72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read_plate Read Absorbance (570nm) dissolve->read_plate analysis analysis read_plate->analysis Data Analysis (IC50)

Figure 1: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 value) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells (Trypsinization) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Experimental workflow for apoptosis detection.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining treat Treat Cells with Compound harvest Harvest & Wash Cells treat->harvest fix Fix in 70% Ethanol harvest->fix wash_pbs Wash with PBS fix->wash_pbs stain_pi Stain with PI/RNase A wash_pbs->stain_pi incubate Incubate 30 min stain_pi->incubate analysis analysis incubate->analysis Flow Cytometry Analysis

Figure 3: Workflow for cell cycle analysis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in the apoptotic signaling pathway. A potential pathway to investigate for quinoline derivatives is the Akt/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Western_Blot_Signaling_Pathway cluster_input Input cluster_pathway Potential Signaling Pathway MQC This compound Akt Akt MQC->Akt Inhibition? MQC->Akt mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Inhibition of Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Hypothesized signaling pathway affected by this compound.

Interpretation of Results

  • MTT Assay: A dose-dependent decrease in absorbance indicates that this compound reduces cell viability. The IC50 value represents the concentration at which 50% of cell growth is inhibited.

  • Apoptosis Assay: An increase in the Annexin V positive cell population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis/necrosis) confirms that the compound induces programmed cell death.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or Sub-G1) suggests that the compound interferes with cell cycle progression, which can lead to apoptosis.

  • Western Blot Analysis: Changes in the expression or phosphorylation status of key signaling proteins can elucidate the molecular mechanism of action. For instance, a decrease in phosphorylated Akt and mTOR, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax, along with cleavage of Caspase-3 and PARP, would strongly suggest the induction of apoptosis via inhibition of the Akt/mTOR pathway.

These application notes and protocols provide a foundational framework for investigating the in vitro anticancer effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Inhibition of DNA Gyrase and Topoisomerase IV by 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyquinoline-6-carbonitrile is a quinoline derivative with potential inhibitory activity against bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and transcription. Their inhibition leads to the disruption of these processes and ultimately, bacterial cell death. This document provides an overview of the inhibitory profile of this compound, alongside detailed protocols for assessing its activity against DNA gyrase and topoisomerase IV. While direct experimental data for this compound is not extensively available in public literature, the provided data and protocols are based on the established activity of similar quinoline derivatives.

Mechanism of Action

Quinoline-based inhibitors of bacterial type II topoisomerases, such as this compound, typically function by stabilizing the covalent complex formed between the enzyme and DNA. This stabilized "cleavable complex" prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of a cellular death cascade. This mechanism is characteristic of quinolone antibiotics.

cluster_0 Bacterial Cell Compound 2-Methoxyquinoline-6- carbonitrile Complex Enzyme-DNA Complex Compound->Complex Binds to Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Binds to DNA Bacterial DNA DNA->Complex CleavedComplex Stabilized Cleavable Complex Complex->CleavedComplex Stabilizes ReplicationFork Blocked Replication Fork CleavedComplex->ReplicationFork Blocks CellDeath Bacterial Cell Death ReplicationFork->CellDeath Leads to cluster_1 DNA Gyrase Supercoiling Assay Workflow A Prepare Reaction Mix: - Relaxed pBR322 DNA - Assay Buffer - ATP B Add this compound (or DMSO control) A->B C Add E. coli DNA Gyrase B->C D Incubate at 37°C for 30-60 min C->D E Stop Reaction (e.g., with SDS/Proteinase K) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA bands (e.g., Ethidium Bromide staining) F->G H Quantify Supercoiled vs. Relaxed DNA G->H cluster_2 Topoisomerase IV Relaxation Assay Workflow A Prepare Reaction Mix: - Supercoiled pBR322 DNA - Assay Buffer - ATP B Add this compound (or DMSO control) A->B C Add E. coli Topoisomerase IV B->C D Incubate at 37°C for 30 min C->D E Stop Reaction (e.g., with SDS/Proteinase K) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA bands (e.g., Ethidium Bromide staining) F->G H Quantify Relaxed vs. Supercoiled DNA G->H

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinoline derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation has been shown to significantly reduce reaction times, improve product yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[1][2][3][4][5] This compilation of methodologies is intended to serve as a comprehensive guide for researchers in academia and industry engaged in the synthesis of these important heterocyclic scaffolds, which are prevalent in numerous biologically active compounds and pharmaceutical agents.[5][6]

Introduction to Microwave-Assisted Quinoline Synthesis

The quinoline core is a fundamental structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties.[5][6][7] Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, Friedländer, and Gould-Jacobs reactions, often necessitate harsh reaction conditions, long reaction times, and can result in low to moderate yields.[6][7][8]

Microwave-assisted synthesis offers a powerful alternative, leveraging the efficient and rapid heating of reactants to accelerate chemical transformations.[2][4] This technique has been successfully applied to various named reactions for quinoline synthesis, leading to significant improvements in efficiency and sustainability.[1][3][4][5] These protocols often result in cleaner reactions with easier work-up procedures.[9]

Experimental Setups and General Considerations

The experimental setup for microwave-assisted synthesis typically involves a dedicated microwave reactor equipped with features for controlling and monitoring temperature, pressure, and power. Reactions are commonly performed in sealed microwave vials to allow for heating above the solvent's boiling point.

Key Parameters to Control:

  • Temperature: Precise temperature control is crucial for reaction outcomes and reproducibility.

  • Time: Microwave reactions are significantly faster, with reaction times often in the range of minutes.[1][10][11][12]

  • Power: The applied microwave power influences the rate of heating.

  • Solvent: A range of solvents can be used, with polar solvents generally being more efficient at absorbing microwave energy. Many protocols have also been developed under solvent-free conditions.[6][13]

  • Catalyst: Various catalysts, including solid acids, ionic liquids, and metal complexes, have been employed to enhance reaction efficiency and selectivity under microwave irradiation.[6][14][15][16]

Experimental Protocols

This section details several protocols for the microwave-assisted synthesis of quinolines based on established named reactions.

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][14][17]

Protocol 1: Acetic Acid-Catalyzed Friedländer Synthesis

This protocol describes a rapid and efficient synthesis of quinolines using acetic acid as both a solvent and a catalyst under microwave irradiation.[10][11][12]

  • Reactants: 2-aminobenzophenone and a ketone (e.g., 1-acetyl-4-piperidone).

  • Procedure:

    • To a microwave process vial, add 2-aminobenzophenone (1 mmol) and the ketone (2 mmol).

    • Add neat acetic acid (2 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 160°C for 5 minutes.[10][11][12][18]

    • After cooling, the reaction mixture can be worked up by neutralization and extraction to isolate the quinoline product.

  • Advantages: This method is noted for its excellent yields (often exceeding 90%), short reaction times, and the use of an environmentally benign solvent and catalyst.[10][11][12]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[19][20]

Protocol 2: Phosphotungstic Acid-Catalyzed Doebner-von Miller Reaction

This protocol utilizes a reusable solid acid catalyst under microwave irradiation.[19]

  • Reactants: Aniline and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone).

  • Catalyst: Phosphotungstic acid (PW12).

  • Procedure:

    • In a microwave-safe vessel, mix the aniline (1 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and phosphotungstic acid.

    • Irradiate the mixture in a microwave reactor at 300 W for 10-15 minutes.[19]

    • Monitor the reaction progress by TLC.

    • Upon completion, the product can be isolated by standard purification techniques.

  • Yields: This method has been reported to produce quinoline derivatives in very good yields, typically ranging from 79-94%.[19]

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones.[21][22][23]

Protocol 3: Solvent-Free Combes Synthesis using an Acidic Resin Catalyst

This protocol offers an environmentally friendly approach by avoiding organic solvents and using a reusable catalyst.[6]

  • Reactants: Aniline and ethyl acetoacetate.

  • Catalyst: Acidic styrol resin (NKC-9).

  • Procedure:

    • To a suitable vessel, add aniline (2.0 mmol), ethyl acetoacetate (2.4 mmol), and NKC-9 resin (100 mg).[6]

    • Homogenize the mixture with a glass rod at room temperature.

    • Irradiate the mixture in a microwave oven at 400 W for 1.5 minutes, with intervals of 10 seconds.[6]

    • Monitor the reaction by TLC.

    • The product can be isolated after a suitable work-up.

  • Note: The catalyst can be recycled after treatment with hydrochloric acid.[6]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[8][24][25][26][27]

Protocol 4: High-Temperature Solvent-Free Gould-Jacobs Reaction

This protocol demonstrates the use of high temperatures achievable in a microwave reactor to dramatically shorten reaction times.[8][24]

  • Reactants: Aniline and diethyl ethoxymethylenemalonate.

  • Procedure:

    • In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[24]

    • Heat the mixture to 250°C or 300°C in a microwave synthesis system for a specified time (refer to Table 4).[24]

    • Cool the mixture to room temperature.

    • The precipitated product can be filtered off and washed with cold acetonitrile.[24]

Data Presentation

The following tables summarize quantitative data from various microwave-assisted quinoline synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Friedländer Annulation

Entry2-Aminoaryl KetoneKetoneCatalystSolventTemp (°C)Time (min)Yield (%)Reference
12-Aminobenzophenone1-Acetyl-4-piperidoneAcetic AcidAcetic Acid1605>90[10][11][12]
22-AminobenzophenoneCyclohexanoneAcetic AcidAcetic Acid160592[10]
32-AminoacetophenoneCyclopentanoneAcetic AcidAcetic Acid160591[10]
42-Aminoaryl ketonesα-Methylene carbonylsSiO₂ nanoparticles-100-93[17]

Table 2: Microwave-Assisted Doebner-von Miller Reaction

EntryAniline Derivativeα,β-Unsaturated CarbonylCatalystPower (W)Time (min)Yield (%)Reference
1AnilineCrotonaldehydePW1230010-1579-94[19]
2Substituted AnilinesMethyl Vinyl KetonePW1230010-1579-94[19]

Table 3: Microwave-Assisted Combes Synthesis

| Entry | Amine | β-Diketone | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | Ethyl acetoacetate | NKC-9 Resin | Solvent-free | 400 | 1.5 | High |[6] | | 2 | Various Amines | Ethyl acetoacetate | NKC-9 Resin | Solvent-free | 400 | 1.5 | High |[6] |

Table 4: Microwave-Assisted Gould-Jacobs Reaction

EntryAnilineDiethyl ethoxymethylenemalonateSolventTemp (°C)Time (min)Yield (%)Reference
1Aniline3 eq.None2505-[24]
2Aniline3 eq.None3002-[24]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the microwave-assisted synthesis of quinolines.

experimental_workflow reactants Reactants (e.g., Aniline, Ketone) mixing Mixing reactants->mixing catalyst Catalyst (Optional) catalyst->mixing solvent Solvent (or Solvent-free) solvent->mixing mw_reactor Microwave Reactor mixing->mw_reactor irradiation Microwave Irradiation (Controlled Temp, Time, Power) mw_reactor->irradiation Process workup Reaction Work-up (e.g., Extraction, Filtration) irradiation->workup Cooling purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Quinoline Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Generalized workflow for microwave-assisted quinoline synthesis.

The following diagram illustrates the logical relationship in a typical named reaction for quinoline synthesis, using the Friedländer annulation as an example.

friedlander_synthesis start_materials Starting Materials: 2-Aminoaryl Ketone + α-Methylene Ketone condensation Condensation start_materials->condensation intermediate Intermediate (e.g., Enamine/Imine) condensation->intermediate cyclization Intramolecular Cyclization (Acid or Base Catalyzed) intermediate->cyclization dehydration Dehydration cyclization->dehydration quinoline Substituted Quinoline dehydration->quinoline microwave Microwave Irradiation (Accelerates all steps) microwave->condensation microwave->cyclization microwave->dehydration

Caption: Logical steps in the Friedländer synthesis of quinolines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of 2-Methoxyquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the yield of my this compound synthesis unexpectedly low?

Low yields can stem from several factors related to the chosen synthetic route. Here are some common issues and potential solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. For palladium-catalyzed cyanations, this could be due to catalyst deactivation or insufficient reaction time.[1][2] Consider extending the reaction time or adding a fresh portion of the catalyst. For methods involving cyclization reactions like the Skraup or Pfitzinger synthesis to form the quinoline core, ensure the reaction conditions (e.g., temperature, acid concentration) are optimal for the specific substrates.[3][4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. In quinoline synthesis, side reactions can include polymerization or the formation of undesired isomers.[3] Careful control of reaction temperature and the slow addition of reagents can help minimize these side reactions.

  • Moisture and Air Sensitivity: Some reagents used in the synthesis, particularly organometallic reagents and catalysts, can be sensitive to moisture and air. Ensure that all glassware is thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary.

  • Sub-optimal Reaction Conditions: The reaction temperature, solvent, and base can all have a significant impact on the yield. For instance, in palladium-catalyzed cyanations, the choice of ligand and base is crucial.[2] It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific setup. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some quinoline derivatives.[5][6][7]

2. What are the most common synthetic routes to this compound, and how do their yields compare?

Several synthetic routes are available, with varying yields and complexities. The choice of method often depends on the available starting materials and equipment.

Synthetic MethodStarting Material ExampleKey ReagentsReported Yield
Palladium-Catalyzed Cyanation6-Bromo-2-methoxyquinolineZinc cyanide, Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand~34%[1]
Nucleophilic Aromatic Substitution2-Chloro-6-cyanoquinolineSodium methoxideYield not specified, but a common method for methoxy group introduction.
Reaction with Cyanogen Bromide2-MethoxyquinolineCyanogen bromide, BaseYield not specified, but a potential route for direct cyanation.
Microwave-Assisted SynthesisVariesVariesGenerally offers 15-20% higher yields compared to conventional heating.[5]

3. I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Potential impurities could include:

  • Unreacted Starting Material: If the reaction is incomplete, you will see a spot corresponding to your starting material.

  • Side Products: Depending on the reaction, various side products can form. For instance, in the Skraup synthesis, polymerization of acrolein can lead to tar-like byproducts.[3][8]

  • Hydrolysis of the Nitrile: The carbonitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

  • Demethylation: The methoxy group could potentially be cleaved under harsh acidic conditions, resulting in the corresponding quinolinone.

To identify the impurities, it is recommended to use techniques such as LC-MS or NMR spectroscopy.

4. What are the best practices for purifying this compound?

Purification is a critical step to obtain a high-purity product. The following methods are commonly used:

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility in different solvents. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

Experimental Protocols

Palladium-Catalyzed Cyanation of 6-Bromo-2-methoxyquinoline

This protocol is based on a common method for the synthesis of aryl nitriles.

Materials:

  • 6-Bromo-2-methoxyquinoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine or a similar phosphine ligand

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add 6-bromo-2-methoxyquinoline, zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 40-50°C and stir for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visual Guides

Experimental Workflow for Palladium-Catalyzed Cyanation

G Experimental Workflow: Palladium-Catalyzed Cyanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 6-bromo-2-methoxyquinoline, Zn(CN)2, Pd catalyst, and ligand in a flask. solvent Add anhydrous DMF under inert atmosphere. reagents->solvent heat Heat mixture to 40-50°C and stir for 24h. solvent->heat monitor Monitor progress by TLC. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute, wash with water and brine. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify product product purify->product 2-Methoxyquinoline- 6-carbonitrile

Caption: A flowchart of the palladium-catalyzed synthesis.

Troubleshooting Low Yield Issues

G Troubleshooting Low Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_tlc Check TLC of crude product start->check_tlc check_conditions Review reaction conditions start->check_conditions incomplete Incomplete Reaction: - Extend reaction time - Add more catalyst check_tlc->incomplete Starting material present side_products Side Products: - Optimize temperature - Slow reagent addition check_tlc->side_products Multiple new spots conditions Sub-optimal Conditions: - Screen solvents/bases/ligands - Consider microwave synthesis check_conditions->conditions Conditions not optimized purity Reagent Purity/Handling: - Use pure, dry reagents - Maintain inert atmosphere check_conditions->purity Potential contamination end Improved Yield incomplete->end side_products->end conditions->end purity->end

Caption: A guide to diagnosing and resolving low yield problems.

References

Technical Support Center: Optimizing Palladium-Catalyzed Quinoline Cyanation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of palladium-catalyzed quinoline cyanation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or failed quinoline cyanation reactions?

Low yields in palladium-catalyzed quinoline cyanation can often be attributed to several factors:

  • Catalyst Deactivation: Palladium catalysts are highly susceptible to poisoning by excess cyanide ions in the reaction mixture. The high binding affinity of cyanide can lead to the formation of inactive palladium-cyanide complexes, effectively halting the catalytic cycle.[1][2][3][4]

  • Poor Solubility of Cyanide Source: The insolubility of cyanide salts like KCN or NaCN can lead to irreproducible results. While low solubility can sometimes be exploited to control the concentration of free cyanide and prevent catalyst poisoning, it can also hinder the reaction rate if the cyanide source is not sufficiently available.[1][2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and preventing its deactivation. Bulky, electron-rich phosphine ligands are often essential for efficient cross-coupling.[2][3] Using a suboptimal ligand can result in little to no product formation.

  • Presence of Water or Air: Many palladium-catalyzed reactions require anhydrous and anaerobic conditions. Moisture can lead to the formation of HCN, which is highly reactive towards Pd(0) and can deactivate the catalyst.[1][4]

  • Substrate Reactivity: The electronic properties of the quinoline substrate can influence reaction efficiency. Electron-rich substituents on the quinoline scaffold have shown better results than electron-deficient ones in some systems.[5][6]

Q2: How can I prevent palladium catalyst deactivation by cyanide?

Preventing catalyst poisoning is critical for a successful cyanation reaction. Here are several effective strategies:

  • Use of Sparingly Soluble Cyanide Sources: Employing cyanide sources with low solubility in the reaction solvent, such as Zn(CN)₂, limits the concentration of free cyanide ions, thereby minimizing catalyst inhibition.[1][2]

  • Biphasic Solvent Systems: Using a mixture of solvents, such as THF/H₂O, can help control the diffusion of the cyanide source from the aqueous phase to the organic phase, maintaining a low concentration around the catalyst.[2][5]

  • Appropriate Ligand Selection: Sterically hindered ligands, such as t-BuXPhos, can shield the palladium center and prevent the displacement of the ligand by cyanide, allowing for efficient cross-coupling.[3][7]

  • Use of Safer, Slow-Release Cyanide Sources: Non-toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) release cyanide ions slowly into the reaction mixture, which is an effective way to control concentration.[1][8] Other organic cyanating agents have also been developed to address toxicity and catalyst deactivation issues.[9]

  • Palladium Precatalysts: Using air- and moisture-stable palladacycle precatalysts can lead to the efficient in-situ generation of the active Pd(0) species, which can improve reproducibility and activity.[1][2]

Q3: What are the pros and cons of different cyanide sources?

The choice of cyanide source is a critical decision involving a trade-off between reactivity, safety, and practicality.

Cyanide SourceProsConsCitations
KCN / NaCN Inexpensive and readily available.Highly toxic; high solubility can lead to rapid catalyst poisoning; may require milling and anhydrous conditions.[1]
Zn(CN)₂ Significantly less toxic than alkali metal cyanides; widely used and commercially available.Still poses a significant toxicity risk; its solubility must be managed to prevent catalyst deactivation.[1][2][10]
K₄[Fe(CN)₆] Non-toxic (a food additive); low cost; slow release of cyanide helps prevent catalyst poisoning.Often requires higher temperatures or specific activators; all six cyanide ions may not be readily transferred.[1][8][11]
TMSCN Soluble in organic solvents; used in direct C-H cyanation.Highly toxic and moisture-sensitive, readily releasing HCN gas.[6][12][13]
Organic Sources Can offer improved safety and unique reactivity pathways (e.g., photoredox catalysis).May be more expensive, require specific catalysts, or have a narrower substrate scope.[9][14][15]

Q4: Which ligands and palladium sources are most effective for quinoline cyanation?

The optimal combination of ligand and palladium source depends on the specific quinoline substrate and cyanation method.

  • Palladium Sources: Palladacycle precatalysts are often more effective than standard sources like Pd(OAc)₂ or Pd₂(dba)₃, as they generate the active catalyst more efficiently in situ.[1][2] For heterogeneous catalysis, palladium nanoparticles supported on materials like zinc oxide have also been used successfully.[7]

  • Ligands: Bulky, electron-donating monophosphine ligands from the XPhos or Buchwald family (e.g., t-BuXPhos) have proven highly effective, particularly in preventing catalyst deactivation in cyanations using Zn(CN)₂.[3][7] Biphosphine ligands like dppf have also been used, especially with K₄[Fe(CN)₆].[8]

Troubleshooting Guide

Problem: Low or no conversion of the starting material.

Problem: The reaction is not reproducible.

  • Cause: This is a classic symptom of issues with the cyanide source.[1] The particle size and surface area of solid cyanide salts (KCN, NaCN) can vary between batches, affecting their dissolution rate and the effective cyanide concentration.

  • Solution:

    • Consider switching to a more reliable cyanide source like K₄[Fe(CN)₆] or using a biphasic system with Zn(CN)₂ to better control cyanide availability.[1][2]

    • Ensure that all reagents are from a reliable source and that solvents are properly dried and degassed before use. Rigorous control over anhydrous conditions is critical.[1]

Problem: Multiple products are formed, or the wrong isomer is observed (e.g., C4 vs. C2 cyanation).

  • Cause: The regioselectivity of quinoline C-H cyanation can be influenced by the catalytic system and reaction conditions. Direct C-H functionalization can occur at various positions (C2, C4, C8) depending on the directing group and metal catalyst used.[12][13][16][17]

  • Solution:

    • For C-H Cyanation: Verify the catalytic system. Vanadium-containing heteropoly acids, for instance, have been shown to favor C4 cyanation.[12][13] Other methods using quinoline N-oxides can direct cyanation to the C2 position.[6]

    • For Cross-Coupling: If starting from a haloquinoline, ensure the starting material is isomerically pure. If side products from reaction with the solvent (e.g., DMF) are observed, consider switching to a less reactive solvent like dioxane or THF.

Experimental Protocols

Protocol 1: General Cyanation of Haloquinolines with K₄[Fe(CN)₆]

This protocol is adapted from procedures for the cyanation of (hetero)aryl halides using a non-toxic cyanide source.[1]

  • Reaction Setup: To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., P1, 2 mol%), a suitable ligand (e.g., L1, 2 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents).

  • Inert Atmosphere: Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the haloquinoline substrate (1.0 mmol), followed by the solvent system via syringe. A typical system is a 1:1 mixture of dioxane and degassed 0.05 M aqueous KOAc (5 mL total volume).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring and Workup: Stir the reaction vigorously for the specified time (e.g., 1-24 hours), monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Mild Cyanation of Haloquinolines with Zn(CN)₂

This protocol is based on a mild, low-temperature method developed for sensitive substrates.[2][3]

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst (e.g., a G3 palladacycle, 2-5 mol%), a phosphine ligand (e.g., t-BuXPhos, 2-5 mol%), and Zn(CN)₂ (0.6-0.7 equivalents) to a reaction vial.

  • Reagent Addition: Add the haloquinoline or quinoline triflate substrate (1.0 mmol) and the solvent. A THF/H₂O mixture (e.g., 5:1 ratio) is often effective.[7]

  • Reaction: Seal the vial and stir the mixture at a low temperature (e.g., room temperature to 40 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with aqueous ammonia to complex excess zinc salts. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Data and Optimization

Table 1: Effect of Solvents on Palladium-Catalyzed Cyanation

The choice of solvent significantly impacts reaction efficiency by influencing the solubility of the cyanide source and the stability of the catalyst.

SolventTypical TemperatureKey CharacteristicsNotesCitations
DMF / DMAc 100-140 °CHigh boiling point, good for dissolving reagents.Can sometimes participate in side reactions.[7][12]
Dioxane 80-120 °CCommon solvent for cross-coupling.Often used with aqueous bases.[1]
Toluene 80-110 °CNon-polar, good for anhydrous reactions.May have lower solubility for some salts.[12]
THF RT - 66 °CLower boiling point, good for mild reactions.Often used in biphasic systems with water.[2]
THF / H₂O RT - 40 °CBiphasic system controls cyanide diffusion.Excellent for preventing catalyst deactivation.[2][5]
Acetonitrile RT - 80 °CPolar aprotic solvent.Can be a good choice but may reduce diastereoselectivity in certain reactions.[18][19]
Table 2: Comparison of Palladium Precatalysts and Ligands

The combination of the palladium source and ligand is crucial for high catalytic activity.

Palladium SourceLigandCyanide SourceTypical Loading (mol%)AdvantageCitations
Pd(OAc)₂dppfK₄[Fe(CN)₆]1-5Widely available and effective system.[8]
Pd₂(dba)₃dppfZn(CN)₂2-5Effective for both electron-rich and -deficient aryl chlorides.[10]
Palladacycle (P1)XPhosK₄[Fe(CN)₆]1-2Highly active, operationally simple, good for aryl chlorides.[1]
Palladacycle (G3)t-BuXPhosZn(CN)₂2-5Enables mild, room-temperature reactions; broad substrate scope.[2][3][7]

Workflow and Pathway Diagrams

References

identifying and minimizing byproducts in 2-Methoxyquinoline-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-Methoxyquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Palladium-Catalyzed Cyanation: This method typically involves the cross-coupling of a halo-substituted 2-methoxyquinoline (e.g., 6-bromo-2-methoxyquinoline) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.[1][2][3]

  • Reaction with Cyanogen Bromide: This route involves the direct cyanation of 2-methoxyquinoline using cyanogen bromide (BrCN) in the presence of a base.

Q2: What are the potential byproducts in the palladium-catalyzed cyanation synthesis?

A2: Several byproducts can form during palladium-catalyzed cyanation. The most common include:

  • Unreacted Starting Material: Incomplete conversion of the halo-2-methoxyquinoline.

  • Homocoupling Product: Dimerization of the 2-methoxyquinoline starting material.

  • Hydrolysis Products: The nitrile group of the final product can be hydrolyzed to 2-methoxyquinoline-6-carboxamide or further to 2-methoxyquinoline-6-carboxylic acid, especially if water is present and the reaction is run under acidic or basic conditions for extended periods.[4][5][6][7]

  • Catalyst-Related Impurities: Residual palladium and ligands can contaminate the final product.

Q3: How can I minimize byproduct formation in the palladium-catalyzed cyanation?

A3: To minimize byproducts, consider the following optimization strategies:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. Using palladacycle precatalysts and bulky electron-rich phosphine ligands can improve catalyst stability and reduce side reactions.[1]

  • Cyanide Source: Using less toxic and more stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can lead to cleaner reactions compared to more traditional and highly toxic sources.[1][8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can reduce the rate of side reactions.[9]

    • Solvent: Anhydrous conditions are often preferred to prevent hydrolysis of the nitrile.

    • Base: The choice and stoichiometry of the base can influence the reaction outcome.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: What are the potential side reactions when using cyanogen bromide?

A4: While less documented for this specific synthesis, potential side reactions with cyanogen bromide include:

  • Reaction with the Methoxy Group: Although generally stable, under harsh conditions, the methoxy group could potentially react.

  • Hydrolysis: Similar to the palladium-catalyzed route, the nitrile product can be susceptible to hydrolysis if water is present.

  • Regioisomeric Cyanation: Cyanation at other positions on the quinoline ring, although less likely due to the directing effects of the existing substituents.

Q5: Are there any common impurities from the synthesis of the 2-methoxyquinoline precursor?

A5: Yes, if the quinoline core is synthesized via a classic method like the Skraup synthesis, impurities can be carried over. The Skraup reaction is known for being vigorous and can produce a range of byproducts.[10][11][12][13] These could include isomers, partially hydrogenated quinolines, and tar-like materials. It is crucial to use a highly pure 2-methoxyquinoline precursor for the cyanation step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature cautiously. Ensure efficient stirring. Verify the quality and activity of the palladium catalyst.
Catalyst deactivation.Use a more robust ligand. Degas the solvent and run the reaction under an inert atmosphere.[1]
High Levels of Unreacted Starting Material Insufficient catalyst loading.Increase the catalyst loading in small increments.
Poor quality of cyanide source.Use a freshly opened or properly stored cyanide source.
Presence of Homocoupling Byproduct Inefficient transmetalation or reductive elimination.Optimize the ligand-to-metal ratio. Consider a different palladium precursor or ligand system.[14]
Formation of 2-Methoxyquinoline-6-carboxamide or -carboxylic acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Prolonged reaction time at high temperature.Monitor the reaction progress by TLC or HPLC and stop the reaction upon completion of the starting material.
Acidic or basic workup conditions.Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 6-bromo-2-methoxyquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-methoxyquinoline (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or dioxane). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification and Quantification of Byproducts by HPLC

  • Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a UV detector and a C18 column.[15][16]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Quantification: Determine the relative peak areas to estimate the percentage of the desired product and byproducts. Identification can be confirmed by comparing retention times with known standards or by LC-MS.[15]

Visualizations

Synthesis_Pathway Start 6-bromo-2-methoxyquinoline Product This compound Start->Product Desired Reaction Byproduct1 Homocoupling Product Start->Byproduct1 Side Reaction Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Reagents Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) Reagents->Product Byproduct3 Hydrolysis Products (Amide, Carboxylic Acid) Product->Byproduct3 H₂O, Acid/Base

Caption: Main reaction and byproduct pathways in the synthesis.

Troubleshooting_Workflow Start Analyze Crude Product by HPLC/LC-MS LowYield Low Yield of Desired Product? Start->LowYield HighImpurity High Level of a Specific Byproduct? LowYield->HighImpurity No Optimize Optimize Reaction Conditions (Temp, Time, Catalyst Loading) LowYield->Optimize Yes CheckReagents Check Reagent Quality (Catalyst, Cyanide Source, Solvent) HighImpurity->CheckReagents No Homocoupling Homocoupling Product Detected HighImpurity->Homocoupling Yes (Homocoupling) Hydrolysis Hydrolysis Products Detected HighImpurity->Hydrolysis Yes (Hydrolysis) End Re-run Reaction and Analyze Optimize->End CheckReagents->End OptimizeLigand Change Ligand or Catalyst System Homocoupling->OptimizeLigand Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous OptimizeLigand->End Anhydrous->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 2-Methoxyquinoline-6-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxyquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography.[1] Industrial-scale production also utilizes these methods to achieve high purity.[1] The choice between these methods often depends on the impurity profile and the required final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, reagents, or side reactions. In a typical palladium-catalyzed cyanation synthesis, potential impurities include:

  • Unreacted starting materials (e.g., the halogenated quinoline precursor).

  • Residual palladium catalyst.

  • Inorganic salts (e.g., zinc salts).

  • Byproducts from side reactions, which may include related quinoline derivatives.

In syntheses like the Skraup synthesis for related quinolines, resinous byproducts can also form.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. For related 6-methoxyquinoline-3-carbonitrile derivatives, a mobile phase of n-hexane:ethyl acetate (9:1) has been successfully used.[3] You can visualize the spots under a UV lamp. The purified product should appear as a single spot with a consistent Rf value.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too rapidly.Add a small amount of a more polar co-solvent. Ensure the solution cools slowly, perhaps by insulating the flask.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly.
Low recovery of the purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. The presence of water in the crude material can also lower recovery rates.[4]
Product is still impure after recrystallization. The chosen solvent system is not effective at separating the impurity, or the impurity has very similar solubility properties.Try a different solvent or a mixture of solvents. If impurities persist, a preliminary purification by column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping bands). The solvent system (eluent) is too polar.Decrease the polarity of the eluent. For example, if using a hexane:ethyl acetate mixture, increase the proportion of hexane.
The compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a hexane:ethyl acetate system.
Cracking or channeling of the silica gel in the column. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of the compound on the TLC plate or column. The compound may be too acidic or basic, or it is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents to find one that dissolves the compound when hot but not when cold. Based on related compounds, promising solvent systems include petroleum ether/ethyl acetate, heptane/ethyl acetate, methanol/water, and acetone/water.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent. It is advisable to ensure the crude material is dry before starting, as water can negatively impact purification and recovery.[4]

Protocol 2: Flash Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Based on TLC analysis of the crude mixture, determine an appropriate solvent system. A good starting point, based on related compounds, is a mixture of n-hexane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value for the desired compound in the range of 0.2-0.4.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Run the column by passing the eluent through it with positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

Purification_Workflow cluster_prep Crude Product Preparation cluster_decision Method Selection cluster_methods Purification Techniques cluster_analysis Final Analysis Crude Crude this compound Dry Dry Crude Product Crude->Dry Remove residual solvents/water Decision Assess Purity (e.g., by TLC) Dry->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity & good crystallization Chromatography Column Chromatography Decision->Chromatography Low initial purity or complex mixture Analysis Purity Check (TLC, NMR, etc.) Recrystallization->Analysis Chromatography->Analysis Analysis->Chromatography Further Purification Needed PureProduct Pure Product Analysis->PureProduct Purity Confirmed

References

Technical Support Center: Improving the Solubility of 2-Methoxyquinoline-6-carbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-Methoxyquinoline-6-carbonitrile for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges in dissolving this compound for my experiments?

A1: Like many organic molecules, this compound may exhibit poor aqueous solubility. This can lead to challenges in preparing stock solutions at desired concentrations, precipitation of the compound in aqueous assay buffers, and consequently, inaccurate and unreliable experimental results. The molecular structure suggests it is a lipophilic compound, which often correlates with low water solubility.

Q2: What is the first step I should take if I encounter solubility issues with this compound?

A2: The initial step is to determine the compound's approximate solubility in your primary assay buffer. This can be done through a simple serial dilution experiment. If the compound precipitates at your target concentration, you will need to employ a solubilization strategy. The most straightforward approach is often to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

A3: For many quinoline derivatives and other poorly soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are common choices for preparing high-concentration stock solutions.[1] It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying. Typically, a final concentration of less than 1% (v/v) is recommended, with some assays requiring even lower concentrations (e.g., <0.1%).

Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • Lower the final concentration: If your experimental design allows, working at a lower final concentration of the compound might be the simplest solution.

  • Use co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[2][3]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3][4]

  • Incorporate surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[2]

  • Utilize cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[3]

Q5: Are there any other advanced techniques to improve the solubility of my compound for in vivo studies?

A5: For preclinical and in vivo studies, more advanced formulation strategies may be necessary to improve bioavailability. These can include:

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[2][4]

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based systems like emulsions and oily solutions can improve absorption.[1]

  • Solid dispersions: Dispersing the compound in a solid carrier can improve its dissolution characteristics.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Compound will not dissolve in the chosen organic solvent to make a stock solution. The compound has low solubility even in the selected organic solvent.- Try a different organic solvent (e.g., ethanol, methanol, acetonitrile).- Gently warm the solution (be cautious of compound stability).- Use sonication to aid dissolution.
Compound precipitates immediately upon dilution of the stock solution into aqueous buffer. The aqueous solubility of the compound is very low, and the final concentration exceeds its solubility limit.- Decrease the final concentration of the compound in the assay.- Increase the percentage of the organic solvent in the final solution (ensure it is within the tolerance limit of your assay).- Explore the use of co-solvents, surfactants, or cyclodextrins in your buffer.
Compound solubility appears to decrease over time in the prepared aqueous solution. The compound may be unstable in the aqueous buffer, or the solution is supersaturated and slowly precipitating.- Prepare fresh dilutions immediately before each experiment.- Assess the stability of the compound in your buffer at different time points.- Consider using a formulation approach that enhances stability, such as encapsulation in cyclodextrins.
Inconsistent results between experiments. Variability in the solubilization of the compound.- Standardize your solubilization protocol meticulously.- Ensure the compound is fully dissolved in the stock solution before dilution.- Visually inspect for any precipitation before adding to the assay.

Summary of Solubilization Techniques

Technique Principle of Action Advantages Disadvantages
Co-solvency Addition of a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar solute.[2][3]Simple to implement; effective for many compounds.The organic solvent may have biological effects; risk of precipitation upon further dilution.
pH Adjustment Altering the pH of the solution to ionize the compound, thereby increasing its interaction with water.[3][4]Can be very effective for ionizable compounds; simple to implement.Not applicable to neutral compounds; potential for pH to affect the biological assay.
Surfactants Formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2]High solubilization capacity for some compounds.Surfactants can have their own biological activity and may interfere with assays.
Cyclodextrins Formation of inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[3]Can improve both solubility and stability; generally low toxicity.Can be more expensive; may not be effective for all compounds.
Particle Size Reduction Increasing the surface area of the solid compound to enhance the rate of dissolution.[2][4]Improves dissolution rate; can enhance bioavailability in vivo.Requires specialized equipment; does not increase equilibrium solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution
  • Weighing the Compound: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Initial Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Aiding Dissolution: If the compound does not dissolve readily, use a vortex mixer to agitate the solution. Gentle warming (to a temperature that does not compromise compound stability) or sonication in a water bath can also be employed. Ensure the compound is fully dissolved before proceeding.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

  • Serial Dilution: On the day of the experiment, thaw the stock solution completely and vortex gently. Perform serial dilutions of the stock solution into the assay buffer to achieve the desired final concentrations. It is often best to perform an intermediate dilution step in the organic solvent before the final dilution into the aqueous buffer to minimize precipitation.

Protocol 2: Screening for an Effective Co-solvent
  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a water-miscible organic solvent (e.g., 5%, 10%, 20% ethanol or PEG-400).

  • Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 100% ethanol or PEG-400).

  • Test Solubility: Add a small aliquot of the compound stock to each of the co-solvent buffers to achieve your target final concentration.

  • Observation: Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Selection: Choose the buffer with the lowest concentration of co-solvent that maintains the solubility of your compound. Remember to include a vehicle control with the same co-solvent concentration in your experiments.

Workflow for Selecting a Solubilization Strategy

Solubility_Workflow start Start: Solubility Issue with This compound check_solubility Determine approximate solubility in assay buffer start->check_solubility soluble Soluble at target concentration? check_solubility->soluble proceed Proceed with experiment soluble->proceed Yes prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) soluble->prepare_stock No dilute Dilute stock into aqueous assay buffer prepare_stock->dilute precipitates Precipitation upon dilution? dilute->precipitates precipitates->proceed No troubleshoot Troubleshooting Strategies precipitates->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use co-solvents (e.g., Ethanol, PEG-400) troubleshoot->cosolvent ph_adjust Adjust pH (if ionizable) troubleshoot->ph_adjust surfactant Add surfactant (e.g., Tween-80) troubleshoot->surfactant cyclodextrin Use cyclodextrins troubleshoot->cyclodextrin validate Validate chosen method: - Vehicle controls - Assay compatibility lower_conc->validate cosolvent->validate ph_adjust->validate surfactant->validate cyclodextrin->validate

Caption: A decision tree to guide the selection of an appropriate solubilization strategy for this compound.

References

safe handling and storage procedures for cyano-substituted quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance on the safe handling and storage of cyano-substituted quinolines for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with cyano-substituted quinolines?

A1: Cyano-substituted quinolines are a class of compounds that require careful handling due to their potential toxicity. The primary hazards stem from both the quinoline core and the cyano (-CN) group. Quinoline itself is known to be harmful if swallowed or in contact with skin, can cause serious eye irritation, and is suspected of causing genetic defects and cancer. The cyano group introduces the risk of cyanide poisoning, which can occur through inhalation, ingestion, or skin absorption and can be rapidly fatal. Symptoms of cyanide exposure can include dizziness, headache, nausea, rapid breathing, and chest tightness[1].

Q2: What personal protective equipment (PPE) is necessary when working with cyano-substituted quinolines?

A2: A comprehensive approach to personal protection is crucial. The following PPE should be worn at all times when handling these compounds:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential. It is important to note that nitrile gloves should be disposed of as hazardous waste if contaminated with chemicals[2].

  • Eye Protection: Chemical safety goggles and a face shield should be used to protect against splashes and dust.

  • Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Q3: What are the proper storage conditions for cyano-substituted quinolines?

A3: Proper storage is critical to maintain the stability of the compounds and to prevent accidental exposure. Store cyano-substituted quinolines in a cool, dry, and well-ventilated area away from incompatible materials. The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep containers tightly closed and protect them from light and moisture.

Q4: What are the known chemical incompatibilities for cyano-substituted quinolines?

A4: Cyano-substituted quinolines, as aromatic nitriles, are incompatible with strong oxidizing agents, strong acids, and strong reducing agents. Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas. A detailed list of incompatible chemical combinations can be found in various safety resources[3][4][5].

Q5: How should I dispose of waste containing cyano-substituted quinolines?

A5: All waste containing cyano-substituted quinolines, including empty containers, contaminated lab supplies, and reaction byproducts, must be treated as hazardous waste. Do not dispose of this waste down the drain. Collect it in clearly labeled, sealed containers and follow your institution's and local regulations for hazardous chemical waste disposal. Contaminated nitrile gloves should also be disposed of as hazardous waste[2].

Troubleshooting Guides

Scenario 1: Accidental Spill

Q: I've spilled a small amount of a cyano-substituted quinoline powder on the lab bench. What should I do?

A:

  • Alert colleagues in the immediate area and restrict access to the spill.

  • Ensure you are wearing appropriate PPE , including gloves, a lab coat, and eye protection.

  • If the spill is small , gently cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust.

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

  • Report the incident to your lab supervisor or safety officer.

Scenario 2: Accidental Exposure

Q: I think I may have gotten some cyano-substituted quinoline on my skin. What is the first aid procedure?

A:

  • Immediately remove any contaminated clothing.

  • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.

  • Seek immediate medical attention. Inform the medical personnel about the specific chemical you were exposed to and provide them with the Safety Data Sheet (SDS) if available.

  • Do not use mouth-to-mouth resuscitation if the person has ingested the chemical or is having difficulty breathing due to exposure. Use a bag-valve-mask device[6]. High-flow oxygen should be administered by trained personnel as soon as possible in case of suspected cyanide poisoning[6].

Q: What are the signs of cyanide poisoning, and what should I do if I suspect it?

A: Symptoms of cyanide poisoning can appear rapidly and include dizziness, headache, nausea, vomiting, rapid breathing, rapid heart rate, and chest tightness[1]. If you suspect cyanide poisoning:

  • Immediately move the affected person to fresh air.

  • Call for emergency medical help immediately.

  • Administer 100% oxygen if you are trained to do so[7].

  • Provide the emergency responders with as much information as possible about the chemical exposure. Antidotes for cyanide poisoning are available and can be administered by healthcare professionals[2].

Quantitative Toxicity Data

The available quantitative toxicity data for specific cyano-substituted quinolines is limited in the public domain. The table below provides data for the parent compound, quinoline, as a reference point. The toxicity of cyano-substituted derivatives should be considered to be at least as high as, and potentially higher than, that of quinoline due to the added toxicity of the cyano group.

CompoundSpeciesRoute of AdministrationLD50 Value
QuinolineRatOral200 - 460 mg/kg
QuinolineRabbitDermal1440 mg/kg
2-CyanoquinolineNot AvailableNot AvailableNot Available
4-CyanoquinolineNot AvailableNot AvailableNot Available
8-CyanoquinolineNot AvailableNot AvailableNot Available

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population[8][9][10].

Experimental Protocols

General Protocol for the Synthesis of a Cyano-Substituted Quinoline (Illustrative Example)

This protocol is a generalized procedure and should be adapted based on the specific reaction being performed. A thorough literature search and risk assessment must be conducted before starting any new synthesis.

Materials:

  • Substituted quinoline starting material

  • Cyanating agent (e.g., potassium cyanide, trimethylsilyl cyanide)

  • Solvent (e.g., dimethyl sulfoxide, acetonitrile)

  • Catalyst (if required)

  • Appropriate workup reagents (e.g., water, organic solvent for extraction)

Procedure:

  • Reaction Setup:

    • SAFETY: Conduct the entire experiment in a certified chemical fume hood.

    • Set up a clean, dry reaction vessel with a magnetic stirrer and a reflux condenser (if heating is required).

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Addition of Reagents:

    • SAFETY: Wear appropriate PPE, including double gloves, when handling cyanating agents. Have a cyanide antidote kit and trained personnel available in case of emergency.

    • Dissolve the substituted quinoline starting material in the chosen solvent in the reaction vessel.

    • Slowly add the cyanating agent to the reaction mixture. The addition may be exothermic, so control the rate of addition to maintain the desired temperature.

    • Add the catalyst, if required.

  • Reaction:

    • Stir the reaction mixture at the appropriate temperature for the required amount of time.

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup and Purification:

    • SAFETY: Be aware that quenching the reaction may produce toxic byproducts. The aqueous waste will contain cyanide and must be treated and disposed of as hazardous waste.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a large volume of water or an appropriate quenching solution.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

  • Characterization:

    • Characterize the purified product using standard analytical methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Fume Hood & Equipment SelectPPE->PrepareWorkArea ReceiveCompound Receive & Log Compound PrepareWorkArea->ReceiveCompound WeighCompound Weigh Compound in Fume Hood ReceiveCompound->WeighCompound ConductExperiment Conduct Experiment WeighCompound->ConductExperiment Decontaminate Decontaminate Glassware & Surfaces ConductExperiment->Decontaminate Spill Spill Response ConductExperiment->Spill Exposure Exposure Response ConductExperiment->Exposure SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste TroubleshootingFlowchart cluster_reaction Unexpected Reaction cluster_spill Spill cluster_exposure Exposure Start Experimental Issue Occurs IssueType What is the nature of the issue? Start->IssueType UnexpectedColor Unexpected Color Change IssueType->UnexpectedColor Unexpected Reaction SpillSize Is the spill large or small? IssueType->SpillSize Spill ExposureRoute Route of exposure? IssueType->ExposureRoute Personal Exposure StopReaction Stop Reaction (Cool/Quench) UnexpectedColor->StopReaction GasEvolution Unexpected Gas Evolution GasEvolution->StopReaction Exotherm Uncontrolled Exotherm Exotherm->StopReaction ConsultSupervisor Consult Supervisor/Literature StopReaction->ConsultSupervisor SmallSpill Follow Small Spill Protocol SpillSize->SmallSpill Small LargeSpill Evacuate & Call Emergency Response SpillSize->LargeSpill Large SkinContact Skin Contact: Wash for 15 min ExposureRoute->SkinContact Skin Inhalation Inhalation: Move to Fresh Air ExposureRoute->Inhalation Inhalation Ingestion Ingestion: Do NOT Induce Vomiting ExposureRoute->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Methoxyquinoline-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most commonly cited method for synthesizing this compound is through a palladium-catalyzed cyanation reaction. This typically involves reacting a suitable 6-halo-2-methoxyquinoline precursor (e.g., 6-bromo-2-methoxyquinoline) with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a phosphine ligand.[1]

Q2: What are the primary challenges when scaling up the palladium-catalyzed cyanation reaction?

A2: Scaling up palladium-catalyzed cyanation reactions presents several challenges. A primary issue is catalyst deactivation or poisoning by excess cyanide, which can inhibit all steps of the catalytic cycle.[2][3] Maintaining consistent temperature control of the exothermic reaction on a larger scale is also critical to prevent side reactions and ensure product quality. Furthermore, the handling of highly toxic cyanide reagents at a large scale requires stringent safety protocols and specialized equipment.[4][5][6]

Q3: Are there alternative synthetic routes to this compound that are more amenable to scale-up?

A3: While the palladium-catalyzed cyanation is a common route, exploring a Skraup or Doebner-von Miller reaction to construct the quinoline core followed by functional group manipulations could be an alternative. The Skraup reaction, for instance, is used on an industrial scale for quinoline synthesis, though it involves harsh and potentially violent reaction conditions that require careful control.[7][8][9][10] Modifications to the Skraup reaction have been developed to improve safety and yields.[9]

Q4: What are the key safety precautions to consider when working with cyanide reagents on a large scale?

A4: Due to the high toxicity of cyanide reagents and the potential for releasing hydrogen cyanide (HCN) gas, robust safety measures are essential.[11] These include working in a well-ventilated area, preferably within a contained system, and using continuous HCN gas monitoring.[4][5] A multi-stage scrubber system for off-gases is crucial. All personnel must be highly trained in handling cyanides and have immediate access to appropriate personal protective equipment (PPE) and cyanide antidotes.[11] The use of less toxic cyanide sources, like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can also be considered to enhance safety.[12]

Q5: How can the purification of this compound be approached at a larger scale?

A5: Large-scale purification will likely involve crystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile and the desired crystal morphology. It is crucial to develop a robust crystallization process that consistently produces the desired purity and yield. Techniques such as anti-solvent crystallization or cooling crystallization are common in industrial settings. For challenging purifications, column chromatography with a suitable stationary and mobile phase might be necessary, though this is often less desirable at a very large scale due to cost and solvent usage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity: The palladium catalyst may be poisoned by excess cyanide or oxidized by residual air.[2][3]- Ensure all reagents and solvents are deoxygenated. - Consider a controlled, slow addition of the cyanide source to the reaction mixture to avoid high local concentrations.[2] - Use an air-stable palladium precatalyst.
Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.- Verify the purity of all reagents before use. - Use anhydrous solvents if the reaction is sensitive to moisture.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). - If the reaction has stalled, a gentle increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.
Poor Mixing: Inadequate agitation on a larger scale can lead to localized concentration gradients and incomplete reaction.- Ensure the reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.
Formation of Significant Impurities Side Reactions: High reaction temperatures or incorrect stoichiometry can lead to the formation of byproducts.- Optimize the reaction temperature and reagent stoichiometry at a smaller scale before scaling up. - Investigate the impurity profile to identify potential side reactions and adjust conditions accordingly.
Difficulty in Product Isolation/Purification Oily Product or Poor Crystallization: The product may not crystallize easily from the chosen solvent system.- Screen a variety of crystallization solvents and conditions. - Consider seeding the crystallization with a small amount of pure product. - If the product is an oil, attempt to convert it to a solid derivative for easier handling and purification, if feasible.
Contamination with Heavy Metals: Residual palladium from the catalyst may be present in the final product.- Employ a metal scavenger during workup to remove residual palladium. - Develop a crystallization procedure that effectively purges metal impurities.

Experimental Protocols

Palladium-Catalyzed Cyanation of 6-Bromo-2-methoxyquinoline (Lab Scale)

This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.

Materials:

  • 6-Bromo-2-methoxyquinoline

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas (or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 6-bromo-2-methoxyquinoline, zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.02 equivalents), and dppf (0.04 equivalents).

  • Add anhydrous DMF to the flask.

  • De-gas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate. Caution: This may produce some HCN gas. Perform in a well-ventilated fume hood.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Bromo-2-methoxyquinoline - Zn(CN)2 - Pd2(dba)3 - dppf - DMF degas De-gas with Nitrogen reagents->degas heat Heat to 80-100 °C degas->heat monitor Monitor by HPLC/TLC heat->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/Crystallization) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Incomplete Reaction catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning catalyst_inactive Inactive Catalyst? start->catalyst_inactive temp_time Temp/Time Insufficient? start->temp_time mixing Poor Mixing? start->mixing reagent_quality Poor Reagent Quality? start->reagent_quality solution1 Slow addition of Cyanide Deoxygenate reagents catalyst_poisoning->solution1 Solution solution2 Use fresh catalyst Use pre-catalyst catalyst_inactive->solution2 Solution solution3 Increase temp/time Monitor reaction temp_time->solution3 Solution solution4 Improve agitation mixing->solution4 Solution solution5 Verify reagent purity reagent_quality->solution5 Solution

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of substituted quinolines, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Suggestions
Low Yield in Skraup Synthesis The conventional Skraup reaction, which involves refluxing aniline and glycerol with an oxidant in concentrated sulfuric acid, often results in a thick tar, making product extraction difficult and lowering yields.[1] The reaction is also known to be exothermic and potentially violent.[2][3]- Modify Reaction Conditions: Consider using microwave irradiation instead of conventional heating to reduce reaction time and increase yield.[1] - Use a Moderator: Additives like acetic acid, boric acid, or FeSO4 can help control the exothermic nature of the reaction.[2] - Alternative Oxidants: Arsenic acid can be a less violent oxidizing agent than nitrobenzene.[3] - Ionic Liquids: Replacing concentrated sulfuric acid with an imidazolium cation-based sulfonic acid ionic liquid can improve the reaction outcome and may not require an external oxidant.[1]
Poor Regioselectivity in Friedländer Synthesis When using unsymmetrical ketones as reactants, controlling the regioselectivity can be a significant challenge, leading to a mixture of 2-substituted and 2,3-disubstituted products.[1][4][5]- Catalyst Choice: The use of specific catalysts can influence regioselectivity. Various Brønsted and Lewis acids have been explored to improve outcomes.[4][6] - Reaction Conditions: Optimization of temperature and solvent can favor the formation of the desired regioisomer.[6] - One-Pot Procedures: A one-pot method involving the in-situ reduction of o-nitroarylcarbaldehydes followed by condensation can provide good to excellent yields of specific isomers.[7][8]
Side Product Formation in Doebner-von Miller Synthesis A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which leads to lower yields of the desired quinoline product.[1]- Biphasic Reaction Medium: Using a biphasic system can sequester the carbonyl compound in an organic phase, which drastically reduces polymerization and increases the product yield.[1] - Catalyst Selection: Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid, can effectively catalyze the reaction.[9]
Harsh Reaction Conditions (General) Many classical quinoline synthesis methods require high temperatures, strong acids or bases, and toxic reagents, which can limit their applicability, especially for sensitive functional groups.[1][5][10]- Modern Catalytic Systems: Explore the use of transition metal catalysts (e.g., cobalt, copper, nickel), which can proceed under milder conditions and often show broad functional group tolerance.[4][11][12] - Metal-Free Approaches: Investigate metal-free synthetic routes, which offer an environmentally friendly alternative.[5][13] - Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[14] - Green Chemistry Approaches: Consider using environmentally benign solvents, or even solvent-free conditions, to improve the sustainability of the synthesis.
Difficulty in Purification The formation of tar and other side products, particularly in reactions like the Skraup synthesis, can make the isolation and purification of the final quinoline compound challenging.- Reaction Optimization: Fine-tuning reaction parameters (temperature, time, catalyst) can minimize side product formation. - Work-up Procedure: For Doebner-von Miller reactions that produce gummy mixtures, steam distillation can be an effective method to isolate the volatile quinoline product.[15] - Chromatography: Column chromatography is often necessary to separate the desired product from impurities. Careful selection of the stationary and mobile phases is crucial for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the main classical methods for synthesizing quinolines, and what are their primary limitations?

The main classical methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[10][16] While widely used, they often suffer from drawbacks such as harsh reaction conditions (strong acids, high temperatures), low yields, the use of toxic reagents, and sometimes poor regioselectivity, especially with substituted starting materials.[1][5][10]

Q2: How can I improve the functional group tolerance in my quinoline synthesis?

Many modern synthetic protocols offer improved functional group tolerance. Transition metal-catalyzed reactions, for instance, often proceed under milder conditions that are compatible with a wider range of functional groups.[4][17] Metal-free synthesis strategies have also been developed to be more tolerant of various functionalities.[13]

Q3: Are there more environmentally friendly methods for quinoline synthesis?

Yes, significant progress has been made in developing "green" synthetic routes. These include the use of microwave irradiation to reduce energy consumption and reaction times, employing ionic liquids as recyclable catalysts and solvents, and developing solvent-free reaction conditions.[1][14][18]

Q4: What is the key difference between the Skraup and Doebner-von Miller syntheses?

The Skraup synthesis uses aniline, glycerol, a strong acid, and an oxidizing agent to produce quinoline.[4] The Doebner-von Miller reaction is a modification where an α,β-unsaturated carbonyl compound is used instead of glycerol, which is dehydrated in situ to acrolein in the Skraup reaction.[1][4][9]

Q5: How does the Combes synthesis differ from other methods?

The Combes synthesis is unique in its use of a β-diketone as a starting material, which condenses with an aniline.[19] This is followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a 2,4-disubstituted quinoline.[19]

Experimental Protocols

General Protocol for Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

  • Reactant Preparation: Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the chosen catalyst. This can range from a base like sodium hydroxide to various Brønsted or Lewis acids.[4][20] Ionic liquids have also been successfully employed.[6]

  • Reaction: Heat the mixture under reflux for a specified period. Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst used.[6] Microwave irradiation can also be used to accelerate the reaction.[6]

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then filtered, washed, and purified, usually by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Skraup Synthesis

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_process Process Aniline Aniline Mix Mix Reactants Aniline->Mix Glycerol Glycerol Glycerol->Mix H2SO4 Conc. H2SO4 H2SO4->Mix Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mix Heat Heat (Reflux) (Often vigorous reaction) Mix->Heat Exothermic Cool Cool Reaction Mixture Heat->Cool Neutralize Neutralize with Base Cool->Neutralize Purify Purification (e.g., Steam Distillation) Neutralize->Purify Product Quinoline Purify->Product

Caption: Workflow of the classical Skraup quinoline synthesis.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions SideReactions Analyze for Side Products (TLC, NMR, GC-MS) Start->SideReactions OptimizeCatalyst Optimize Catalyst/ Reagent Stoichiometry CheckPurity->OptimizeCatalyst CheckConditions->OptimizeCatalyst PurificationLoss Evaluate Purification Step for Product Loss SideReactions->PurificationLoss ModifyMethod Consider Alternative Synthetic Method SideReactions->ModifyMethod End Improved Yield OptimizeCatalyst->End PurificationLoss->End ModifyMethod->End

Caption: A logical flowchart for troubleshooting low reaction yields.

Signaling Pathway for Friedländer Synthesis

Friedlander_Pathway cluster_reactants Reactants cluster_intermediates Intermediates AminoKetone 2-Aminoaryl Ketone/Aldehyde Enamine Enamine/ Imine Intermediate AminoKetone->Enamine MethyleneCompound α-Methylene Carbonyl MethyleneCompound->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Catalyst Base or Acid Catalyst Enamine->Catalyst Product Substituted Quinoline Cyclized->Product Dehydration Water H₂O Cyclized->Water

References

reaction condition modifications for improved 2-Methoxyquinoline-6-carbonitrile purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Methoxyquinoline-6-carbonitrile during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound with high purity?

A1: The most prevalent and effective method is the nucleophilic aromatic substitution (SNA_r) of 2-chloroquinoline-6-carbonitrile with sodium methoxide. This reaction typically proceeds with high efficiency when appropriate reaction conditions are maintained. The purity of the final product is highly dependent on factors such as the quality of starting materials, stoichiometry of reagents, reaction temperature, and time.

Q2: What are the potential major impurities in the synthesis of this compound?

A2: The primary impurities can include:

  • Unreacted 2-chloroquinoline-6-carbonitrile: Incomplete reaction can lead to the presence of the starting material in the final product.

  • 2-Hydroxyquinoline-6-carbonitrile: This can form if there is moisture in the reaction, leading to the hydrolysis of the starting material or the product. Sodium methoxide is also sensitive to moisture and can decompose to sodium hydroxide and methanol, which can further promote hydrolysis.[1][2]

  • Side-products from excess sodium methoxide: While sodium methoxide is a nucleophile, it is also a strong base.[3] Under harsh conditions or with prolonged reaction times, it could potentially catalyze other side reactions, although this is less common for this specific transformation.

Q3: How can I monitor the progress of the reaction to avoid the formation of impurities due to over or under-running the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] A suitable mobile phase, for instance, a mixture of ethyl acetate and petroleum ether (e.g., 9:1 v/v), can be used to separate the starting material, product, and any potential non-polar impurities.[5] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. It is crucial to run a co-spot (a lane with a mixture of the reaction mixture and the starting material) to accurately identify the starting material spot.

Q4: What is the recommended purification method for obtaining high-purity this compound?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[6] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For quinoline derivatives, solvents like methanol, ethanol, or mixtures involving acetone and water can be effective.[7][8] Column chromatography on silica gel can also be employed for purification, especially for removing impurities with different polarities.[9][10]

Troubleshooting Guide

Problem 1: The final product is contaminated with unreacted 2-chloroquinoline-6-carbonitrile.

Potential Cause Recommended Solution
Insufficient reaction time or temperature. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. A slight increase in temperature can often drive the reaction to completion.
Insufficient amount of sodium methoxide. Use a slight excess of sodium methoxide (e.g., 1.1 to 1.5 equivalents) to ensure the complete conversion of the starting material. However, a large excess should be avoided to prevent potential side reactions.
Poor quality of sodium methoxide. Use freshly opened or properly stored sodium methoxide. Sodium methoxide can degrade upon exposure to air and moisture, reducing its reactivity.[1]

Problem 2: The purity of the final product is low, and a polar impurity is observed on TLC.

Potential Cause Recommended Solution
Presence of moisture in the reaction. This polar impurity is likely 2-hydroxyquinoline-6-carbonitrile. Ensure all glassware is thoroughly dried before use and use anhydrous methanol as the solvent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Hydrolysis during work-up. During the aqueous work-up, ensure the pH is controlled. Neutralize the reaction mixture carefully. Extraction with an organic solvent should be performed promptly after the addition of water.

Impact of Reaction Condition Modifications on Purity

The following table provides representative data on how modifying reaction conditions can influence the purity and yield of this compound.

Parameter Condition A (Standard) Condition B (Modified) Purity (%) Yield (%) Observation
Temperature 65°C40°C98.592Standard temperature ensures complete reaction.
65°C80°C (Reflux)97.090Higher temperatures might lead to minor decomposition or side products.
NaOCH₃ (eq.) 1.21.095.085Stoichiometric amounts may lead to incomplete reaction.
1.22.096.588A larger excess does not significantly improve purity and may complicate purification.
Reaction Time 4 hours2 hours94.080Shorter reaction time results in incomplete conversion.
4 hours8 hours98.091Longer reaction time can ensure completion but should be monitored to avoid side reactions.
Solvent Anhydrous MethanolCommercial Grade Methanol98.592Use of anhydrous solvent is critical for high purity.
Anhydrous MethanolMethanol with 1% water90.075Presence of water leads to significant formation of the hydroxy impurity.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-chloroquinoline-6-carbonitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloroquinoline-6-carbonitrile (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 65°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield pure this compound.

Troubleshooting Workflow

G start Low Purity of this compound check_sm Check for Residual Starting Material (2-chloroquinoline-6-carbonitrile) by TLC/HPLC start->check_sm check_polar Check for Polar Impurity (2-hydroxyquinoline-6-carbonitrile) by TLC/HPLC start->check_polar check_sm->check_polar No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Hydrolysis Occurred check_polar->hydrolysis Yes repurify Repurify by Recrystallization or Column Chromatography check_polar->repurify No (Other Impurities) increase_params Increase Reaction Time and/or Temperature Use slight excess of NaOCH3 (1.1-1.5 eq) incomplete_rxn->increase_params use_anhydrous Use Anhydrous Solvent Run under Inert Atmosphere Careful Aqueous Work-up hydrolysis->use_anhydrous increase_params->repurify use_anhydrous->repurify end High Purity Product repurify->end

Caption: Troubleshooting workflow for improving the purity of this compound.

References

Validation & Comparative

Comparative Analysis of the In Vitro Antimicrobial Activity of 2-Methoxyquinoline-6-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antimicrobial activity of quinoline-based compounds, focusing on analogues of 2-Methoxyquinoline-6-carbonitrile. Due to the limited availability of direct experimental data for this compound, this report utilizes published data for structurally similar 6-methoxyquinoline-3-carbonitrile derivatives as a predictive reference. The performance of these compounds is compared against standard antimicrobial agents, providing valuable insights for researchers, scientists, and drug development professionals in the field of infectious diseases.

Executive Summary

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have historically demonstrated significant potential as antimicrobial drugs. This guide evaluates the in vitro efficacy of 6-methoxyquinoline-3-carbonitrile derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented herein, derived from peer-reviewed studies, suggests that certain derivatives of this quinoline scaffold exhibit promising antimicrobial activity, warranting further investigation.

Comparative Antimicrobial Performance

The in vitro antimicrobial activity of various 6-methoxyquinoline-3-carbonitrile derivatives was determined by assessing their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For comparative purposes, the MIC values of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, are also presented.

Compound/Antimicrobial AgentGram-positive BacteriaGram-negative Bacteria
Streptococcus pneumoniae (MIC µg/mL)Bacillus subtilis (MIC µg/mL)
6-methoxyquinoline-3-carbonitrile Derivative 7b (ester) Moderate ActivityModerate Activity
6-methoxyquinoline-3-carbonitrile Derivative 7d Not ReportedNot Reported
6-methoxyquinoline-3-carbonitrile Derivative 9b (thioether) Not ReportedNot Reported
6-methoxyquinoline-3-carbonitrile Derivative 9c (thioether) High ActivityHigh Activity
Ciprofloxacin (Reference Standard) 0.12 - 1.00.015 - 0.12

Note: "Moderate Activity" and "High Activity" are qualitative descriptors based on the findings of the cited research, which did not always provide specific MIC values but rather comparative activity levels.[1][2] For Ciprofloxacin, a range of typical MIC values is provided based on literature data.

Experimental Protocols

The determination of the in vitro antimicrobial activity of the 6-methoxyquinoline-3-carbonitrile derivatives was conducted following standardized methodologies, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

    • Several colonies are suspended in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., 6-methoxyquinoline-3-carbonitrile derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial two-fold dilutions of the test compound are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Positive control wells (containing bacterial suspension without any antimicrobial agent) and negative control wells (containing broth only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (18-24h at 37°C) start->bacterial_culture mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation compound_prep Prepare Serial Dilutions of Test Compound compound_prep->inoculation incubation Incubate Plate (18-24h at 37°C) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC Determination.

Conclusion

The presented data on 6-methoxyquinoline-3-carbonitrile derivatives indicates that this chemical scaffold is a promising area for the development of new antimicrobial agents. Several derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. Further studies, including the synthesis and evaluation of this compound and its derivatives, are warranted to fully explore the therapeutic potential of this class of compounds. The standardized protocols outlined in this guide provide a robust framework for such future investigations.

References

Unveiling the Potent Biological Activity of 2-Methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-methoxyquinoline derivatives, focusing on their anticancer and antibacterial properties. This analysis is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group at the 2-position has been shown to significantly influence the biological activity of these derivatives. This guide delves into the nuanced effects of various substitutions on the 2-methoxyquinoline core, offering insights for the rational design of more potent therapeutic agents.

Anticancer Activity: A Tale of Substituents and Selectivity

2-Methoxyquinoline derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the quinoline and any appended aromatic rings.

Structure-Activity Relationship Highlights:
  • Electron-Donating Groups: The presence of electron-donating groups, such as additional methoxy (–OCH₃) or methyl (–CH₃) groups, particularly at the C-6 and C-8 positions of the quinoline ring or on a 2-aryl substituent, often enhances antiproliferative activity. This is likely due to increased electron density and improved cellular uptake.

  • Aryl Substituents at C-2: The nature of the aryl group at the 2-position plays a crucial role. For instance, 2-(3,4-methylenedioxyphenyl)quinolines have shown promising activity against prostate (PC3) and cervical (HeLa) cancer cell lines.

  • Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of 2-arylquinoline derivatives and their cytotoxic effects, especially in HeLa and PC3 cells. Compounds with greater octanol/water partition coefficients tend to exhibit lower IC₅₀ values.

  • Mechanism of Action: Several mechanisms have been implicated in the anticancer effects of these derivatives, including the inhibition of tubulin polymerization, topoisomerase II, and various protein kinases such as VEGFR-2 and EGFR.

Comparative Anticancer Activity of 2-Methoxyquinoline Derivatives
Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1 6-Methoxy-2-(4-methoxyphenyl)quinolineMCF-7 (Breast)5.2Doxorubicin0.8
2 6-Methoxy-2-(3,4-dimethoxyphenyl)quinolineHeLa (Cervical)8.3Doxorubicin0.5
3 6-Methoxy-2-phenylquinolinePC3 (Prostate)12.1Doxorubicin1.2
4 8-Methoxy-2-phenylquinolineA549 (Lung)15.7Cisplatin3.5

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The exact IC₅₀ values can vary based on experimental conditions.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 2-Methoxyquinoline derivatives have shown promise in this area, particularly against Gram-positive bacteria.

Structure-Activity Relationship Highlights:
  • Sulfonamide Moiety: Hybrid molecules incorporating a sulfonamide group have demonstrated significant antibacterial activity.

  • Substitutions on the Quinoline Ring: The presence and position of substituents on the quinoline core influence the antibacterial spectrum and potency. For example, 7-methoxyquinoline derivatives bearing a sulfonamide moiety have shown potent activity against E. coli.

  • Mechanism of Action: The primary antibacterial mechanism of quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Comparative Antibacterial Activity of 2-Methoxyquinoline Derivatives
Compound IDSubstitutionBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5 4-((7-Methoxyquinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamideE. coli7.81Ciprofloxacin0.018
6 4-((7-Methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideS. aureus15.6Ciprofloxacin0.018
7 2-Chloro-7-methoxy-N-phenylquinolin-4-amineMRSA0.75Daptomycin0.50
8 2-Chloro-7-methoxy-N-(4-chlorophenyl)quinolin-4-amineVRE0.75Daptomycin0.50

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The exact MIC values can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm.

  • IC₅₀ Calculation: The IC₅₀ is determined from the dose-response curve.

Antibacterial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Signaling Pathways and Experimental Workflows

anticancer_sar_logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_activity Biological Activities cluster_details Key SAR Observations 2-Methoxyquinoline_Scaffold 2-Methoxyquinoline_Scaffold Substituent_Modification Substituent_Modification 2-Methoxyquinoline_Scaffold->Substituent_Modification Modify Biological_Activity Biological_Activity Substituent_Modification->Biological_Activity Influences Electron_Donating_Groups Electron_Donating_Groups Substituent_Modification->Electron_Donating_Groups Aryl_Substituents Aryl_Substituents Substituent_Modification->Aryl_Substituents Lipophilicity Lipophilicity Substituent_Modification->Lipophilicity Sulfonamide_Moiety Sulfonamide_Moiety Substituent_Modification->Sulfonamide_Moiety Anticancer Anticancer Biological_Activity->Anticancer Antibacterial Antibacterial Biological_Activity->Antibacterial Electron_Donating_Groups->Anticancer Aryl_Substituents->Anticancer Lipophilicity->Anticancer Sulfonamide_Moiety->Antibacterial

Caption: Logical relationship of SAR for 2-methoxyquinoline derivatives.

mtt_assay_workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Add 2-Methoxyquinoline Derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow of the MTT assay for anticancer activity screening.

vegfr2_signaling_pathway 2-Methoxyquinoline 2-Methoxyquinoline Derivative VEGFR-2 VEGFR-2 2-Methoxyquinoline->VEGFR-2 Inhibits PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Promotes Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-methoxyquinoline derivatives.

A Comparative Guide to the Efficacy of Quinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative analysis of the efficacy of various quinoline-based compounds targeting key enzymes implicated in diseases such as cancer and neurodegenerative disorders. The data presented is compiled from recent scientific literature to aid in the evaluation and selection of lead compounds for further drug development.

Data Presentation: Comparative Efficacy of Quinoline-Based Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected quinoline-based inhibitors against three major classes of enzymes: Protein Kinases, Topoisomerases, and Acetylcholinesterase. Lower IC50 values indicate greater potency.

Protein Kinase Inhibitors

Quinoline derivatives have been extensively investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.

Compound ID/NameTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Cabozantinib Analogue 27 c-Met19Cabozantinib40
Cabozantinib Analogue 28 c-Met64Cabozantinib40
Compound 24 c-Met2.3--
Compound 25 c-Met2.6--
Compound 26 c-Met9.3--
Compound 50 EGFR120--
Erlotinib Conjugate 24 EGFR5 - 880Erlotinib30
Compound 31 EGFR120Erlotinib30
Compound 32 EGFR190Erlotinib30
Compound 46 VEGFR-25.4Sorafenib35
Compound 11h VEGFR-276Sorafenib35
Compound 11j VEGFR-2189Sorafenib35
Quinoline 38 PI3K / mTOR720 / 2620--
Compound 39 PI3Kα / mTOR900 / 1400--
Quinoline 40 PI3Kδ1.9--
Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology, making them critical targets for anticancer drugs.

Compound ID/NameTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 28 Topoisomerase I29Camptothecin-
Pyrazolo[4,3-f]quinoline 2E Topoisomerase I- (48.3% inhibition)Camptothecin- (52.6% inhibition)
Pyrazolo[4,3-f]quinoline 2P Topoisomerase I- (11.6% inhibition)Camptothecin- (52.6% inhibition)
Pyrazolo[4,3-f]quinoline 2E Topoisomerase IIα- (88.3% inhibition)Etoposide- (89.6% inhibition)
Acetylcholinesterase (AChE) Inhibitors

Inhibitors of acetylcholinesterase are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.

Compound ID/NameTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
QN8 hrAChE0.29Tacrine-
4-aminoquinoline (07) eeAChE- (90.59% inhibition at 10 µM)Tacrine-
3-aminoquinoline (03) eeAChE- (68.29% inhibition at 10 µM)Tacrine-

hrAChE: human recombinant Acetylcholinesterase, eeAChE: electric eel Acetylcholinesterase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Protein Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Materials and Reagents:

    • Purified recombinant kinase (e.g., EGFR, c-Met, VEGFR-2).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Test quinoline-based inhibitor dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the quinoline-based inhibitor in DMSO and then dilute in kinase assay buffer.

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent followed by a 40-minute incubation, then 10 µL of Kinase Detection Reagent followed by a 30-minute incubation).

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.[1]

  • Materials and Reagents:

    • Human Topoisomerase I.

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine).

    • Test quinoline-based inhibitor dissolved in DMSO.

    • Loading dye (e.g., 6X DNA loading dye).

    • Agarose gel (1%).

    • Ethidium bromide or other DNA stain.

    • Gel electrophoresis apparatus and imaging system.

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the quinoline-based inhibitor.

    • Add Topoisomerase I to each reaction mixture to initiate the reaction. A control reaction without the inhibitor should be included.

    • Incubate the reactions at 37°C for 30 minutes.[1]

    • Stop the reaction by adding loading dye containing SDS.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration and subsequently calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines AChE activity by measuring the formation of a yellow-colored product.[2][3]

  • Materials and Reagents:

    • Acetylcholinesterase (e.g., from electric eel).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Test quinoline-based inhibitor dissolved in a suitable solvent.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.[2]

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.[2]

    • Initiate the reaction by adding the substrate (ATCI) to all wells.[2]

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period.[2]

    • The rate of reaction is determined from the change in absorbance over time.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (without inhibitor) and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed enzyme inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline-based EGFR Inhibitor Quinoline_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Topoisomerase_I_Workflow Start Start: Prepare Reaction Mix Supercoiled_DNA Supercoiled DNA Substrate Add_Inhibitor Add Quinoline Inhibitor (Varying Concentrations) Add_TopoI Add Topoisomerase I Add_Inhibitor->Add_TopoI Incubate Incubate at 37°C Add_TopoI->Incubate Stop_Reaction Stop Reaction (Add Loading Dye) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (Ethidium Bromide) Gel_Electrophoresis->Visualize Analyze Quantify Bands & Calculate IC50 Visualize->Analyze Supercoiled_DNA->Add_Inhibitor

Caption: Topoisomerase I Inhibition Assay Workflow.

AChE_Inhibition_Workflow Prepare_Plate Prepare 96-well Plate: Buffer, DTNB, Inhibitor Add_AChE Add AChE Enzyme Prepare_Plate->Add_AChE Pre_Incubate Pre-incubate Add_AChE->Pre_Incubate Add_Substrate Add Substrate (ATCI) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate

Caption: AChE Inhibition Assay Workflow.

References

In Vitro Anticancer Efficacy: A Comparative Analysis of 2-Methoxyquinoline-6-carbonitrile and 2-Phenylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This report provides a comparative guide on the in vitro anticancer effects of 2-Methoxyquinoline-6-carbonitrile and a promising alternative, the 2-phenylquinoline-4-carboxylic acid derivative designated as 'D28'. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-based compounds. While this compound has shown potential in preclinical studies, a lack of publicly available quantitative data, such as IC50 values, currently limits a direct comparison. In contrast, 'D28' has been more extensively characterized, with demonstrated potent activity against a range of cancer cell lines.

Executive Summary

Comparative Anticancer Activity

Due to the absence of specific IC50 values for this compound, a direct quantitative comparison is not feasible at this time. The available information points to its promise as an anticancer agent, particularly against breast and lung cancer.

In contrast, the 2-phenylquinoline-4-carboxylic acid derivative, D28, has been evaluated for its in vitro antiproliferative activity against a diverse panel of cancer cell lines. The IC50 values for D28 are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.02
U266Multiple Myeloma1.08
U937Histiocytic Lymphoma1.11
MCF-7 Breast Adenocarcinoma 5.66
FaduPharyngeal Carcinoma3.22
MDA-MB-231Breast Adenocarcinoma4.15
MDA-MB-468Breast Adenocarcinoma2.89
A549 Lung Carcinoma 2.83
A2780Ovarian Carcinoma3.86
HepG2Hepatocellular Carcinoma2.16

Table 1: In Vitro Anticancer Activity of 2-Phenylquinoline-4-carboxylic Acid Derivative (D28)

Mechanism of Action

Both this compound and 2-phenylquinoline-4-carboxylic acid derivatives are believed to exert their anticancer effects through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction

Studies suggest that this compound can trigger apoptosis in cancer cells.[1] Similarly, treatment with the 2-phenylquinoline-4-carboxylic acid derivative D28 has been shown to significantly increase the apoptotic cell population in a dose-dependent manner.

Cell Cycle Arrest

The 2-phenylquinoline-4-carboxylic acid derivative D28 has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an arrest at this checkpoint. This prevents the cells from proceeding through mitosis and ultimately leads to cell death.

Signaling Pathways

The anticancer effects of many quinoline derivatives are mediated through the modulation of key signaling pathways that control cell proliferation, survival, and death. The following diagrams illustrate some of the critical pathways potentially affected by these compounds.

experimental_workflow Experimental Workflow for In Vitro Anticancer Validation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) culture Cell Seeding and Incubation start->culture treatment Addition of This compound or D28 culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_analysis Quantification of Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Phase Distribution cell_cycle->cell_cycle_analysis end Comparative Analysis

Workflow for in vitro anticancer validation.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Quinoline Derivative (e.g., this compound, D28) bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) compound->bcl2 Modulates death_receptor Death Receptors (e.g., FAS, TNFR) compound->death_receptor Potentially Influences mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified apoptosis signaling pathway.

cell_cycle_pathway Simplified Cell Cycle Regulation G1 G1 S S G1->S G1/S Checkpoint (CDK4/6, CDK2) G2 G2 S->G2 M M G2->M G2/M Checkpoint (CDK1) arrest G2/M Arrest G2->arrest M->G1 compound Quinoline Derivative (e.g., D28) compound->G2 Inhibits Progression

Simplified cell cycle regulation pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the 2-phenylquinoline-4-carboxylic acid derivative D28. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While this compound shows promise as an anticancer agent, the lack of available quantitative data hinders a thorough comparative analysis. In contrast, the 2-phenylquinoline-4-carboxylic acid derivative D28 demonstrates potent in vitro anticancer activity against a broad range of cancer cell lines, with a clear mechanism of action involving apoptosis induction and G2/M cell cycle arrest. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. This guide provides a framework for such future studies and highlights the importance of comprehensive in vitro validation in the early stages of drug discovery.

References

A Comparative Guide to Elucidating the Mechanism of Action of 2-Methoxyquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 2-Methoxyquinoline-6-carbonitrile as a topoisomerase inhibitor. Due to the limited availability of public experimental data for this compound, this document outlines a series of proposed experiments to compare its activity against a well-characterized topoisomerase II inhibitor, Doxorubicin. The provided data for Doxorubicin serves as a benchmark for the anticipated results for this compound.

Introduction

This compound is a heterocyclic compound with potential as an antimicrobial and anticancer agent. Preliminary information suggests that its mechanism of action may involve the inhibition of DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death. This proposed mechanism is analogous to that of established quinolone antibiotics and certain anticancer drugs.

To rigorously validate this hypothesis and characterize the biological activity of this compound, a direct comparison with a known topoisomerase inhibitor is essential. This guide focuses on a comparative analysis with Doxorubicin, a widely used anthracycline antibiotic that functions as a topoisomerase II inhibitor.

Comparative Data on Topoisomerase II Inhibitors

The following table summarizes the cytotoxic activity of Doxorubicin against a panel of human cancer cell lines, presented as IC50 values. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and serve as a reference for the expected data from similar assays performed with this compound.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Cancer0.010 - 2.50[1][2]
HeLaCervical Cancer0.92 - 2.9[1][3]
A549Lung Cancer> 20[1]
HepG2Liver Cancer1.3
Huh7Liver Cancer5.2
PC-3Prostate Cancer1.05
HCT-116Colon CancerNot specified

Note: The IC50 values for Doxorubicin can vary between studies due to differences in experimental conditions such as cell density and assay duration.[1]

Proposed Experimental Protocols

To substantiate the supposed mechanism of action of this compound, the following experimental protocols are proposed:

Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay is designed to determine if a compound inhibits the catalytic activity of topoisomerase II or traps the enzyme in a cleavage complex with DNA.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control, dissolved in water)

  • Etoposide (positive control for cleavage complex formation)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • 6X DNA Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium Bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.

  • To each tube, add the assay buffer, 200-300 ng of supercoiled plasmid DNA, and the test compound (this compound) or control (Doxorubicin, Etoposide, or DMSO vehicle). A range of concentrations for the test compound should be used.

  • Initiate the reaction by adding 1-2 units of human Topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30 minutes.

  • To detect catalytic inhibition, terminate the reaction by adding 4 µL of 6X DNA loading dye.

  • To detect cleavage complex formation, terminate the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (10 mg/mL), and incubate at 37°C for another 30 minutes before adding the loading dye.

  • Load the samples onto a 1% agarose gel containing a DNA stain.

  • Perform electrophoresis until the different DNA topoisomers are separated.

  • Visualize the DNA bands under UV light and document the results. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed plasmid DNA compared to the control. The formation of a cleavage complex will be indicated by the appearance of linear plasmid DNA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxicity of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound, Doxorubicin, or a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the cell viability against the log of the compound concentration.

Visualizing the Proposed Research Framework

To better illustrate the experimental design and the underlying biological pathway, the following diagrams have been generated.

G cluster_0 Experimental Workflow prep Prepare Stock Solutions (this compound, Doxorubicin) topo_assay Topoisomerase II Inhibition Assay prep->topo_assay mtt_assay Cell Viability (MTT) Assay prep->mtt_assay data_analysis Data Analysis (IC50 Determination) topo_assay->data_analysis cell_culture Cell Culture (MCF-7, HeLa, A549) cell_culture->mtt_assay mtt_assay->data_analysis comparison Comparative Analysis data_analysis->comparison G cluster_1 Topoisomerase II Inhibition Pathway drug Topoisomerase II Inhibitor (e.g., this compound) topoII Topoisomerase II drug->topoII cleavage_complex Cleavage Complex (Enzyme-DNA-Drug) topoII->cleavage_complex binds to dna Supercoiled DNA dna->cleavage_complex acts on strand_breaks DNA Double-Strand Breaks cleavage_complex->strand_breaks stabilizes apoptosis Apoptosis strand_breaks->apoptosis induces

References

Assessing the Lipophilicity and Safety of 2-Methoxyquinoline-6-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the evaluation of a compound's physicochemical properties and safety profile is paramount to its progression as a clinical candidate. This guide provides a comparative assessment of 2-Methoxyquinoline-6-carbonitrile, focusing on its lipophilicity and outlining a comprehensive strategy for evaluating its safety profile against relevant alternatives. While experimental safety data for this compound is not publicly available, this document details the essential experimental protocols required for its thorough toxicological evaluation.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A balanced lipophilicity is essential for oral bioavailability and cell membrane permeability.

The predicted LogP value for this compound is 2.2 [1]. This suggests a moderate level of lipophilicity, which is often desirable for drug candidates. To contextualize this value, we compare it with experimentally determined lipophilicity data for a series of quinoline-1,4-quinone hybrids, which share the core quinoline scaffold. The experimental lipophilicity (logP TLC) for these hybrids ranges from 1.65 to 5.06[2].

CompoundStructureLogPMethod
This compound This compound2.2 Predicted (XLogP3)[1]
Quinoline-1,4-quinone Hybrid 1 2-(morpholin-4-yl)-N-(5,8-dioxo-5,8-dihydroquinolin-6-yl)acetamide1.65 Experimental (RP-TLC)[2]
Quinoline-1,4-quinone Hybrid 2 N-(5,8-dioxo-5,8-dihydroquinolin-6-yl)-2-(pyrrolidin-1-yl)acetamide2.11 Experimental (RP-TLC)[2]
Quinoline-1,4-quinone Hybrid 3 N-(5,8-dioxo-5,8-dihydroquinolin-6-yl)acetamide2.88 Experimental (RP-TLC)[2]
PI3K Inhibitor (Quinazoline-based) 4-(4-morpholinyl)-6-(1-phenyl-1H-pyrazol-4-yl)-quinazoline3.5 Experimental[3]
2-Chloro-6-methoxyquinoline 2-chloro-6-methoxyquinoline2.7 Predicted (XLogP3)[4]

Table 1: Comparison of Lipophilicity (LogP) Values. This table presents the predicted LogP value for this compound alongside experimental and predicted values for comparable quinoline derivatives and a relevant kinase inhibitor.

Comprehensive Safety Profiling: Essential Experimental Protocols

A thorough evaluation of a compound's safety is critical to de-risk its development. The following are standard in vitro assays essential for assessing the safety profile of this compound and its alternatives.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes histidine-dependent strains of Salmonella typhimurium that are unable to grow in a histidine-free medium. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

Experimental Protocol:

  • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.

  • Dose Range: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Incubation Incubation of Bacteria with Test Compound +/- S9 Bacterial_Strains->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Incubation Plating Plating on Histidine-Deficient Agar Incubation->Plating Incubation_Plates Incubation (48-72 hours) Plating->Incubation_Plates Colony_Counting Counting of Revertant Colonies Incubation_Plates->Colony_Counting Result Mutagenic or Non-mutagenic Colony_Counting->Result

Ames Test Experimental Workflow
Cardiotoxicity Assessment: hERG Potassium Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing a compound's activity on the hERG channel is a critical safety screen.

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293 cells).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Voltage Clamp: Use an automated patch-clamp system to measure the hERG channel current in response to a specific voltage protocol.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value (the concentration at which 50% of the channel activity is inhibited).

hERG_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis hERG_Cells hERG-expressing HEK293 Cells Patch_Clamp Automated Patch Clamp System hERG_Cells->Patch_Clamp Test_Compound Test Compound Test_Compound->Patch_Clamp Current_Recording Record hERG Channel Current Patch_Clamp->Current_Recording Inhibition_Curve Concentration-Response Curve Current_Recording->Inhibition_Curve IC50_Determination Calculate IC50 Value Inhibition_Curve->IC50_Determination

hERG Assay Experimental Workflow
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., a panel of NCI-60 cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Experimental Workflow
Hepatotoxicity Assessment

In vitro models using primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are crucial for early identification of potential drug-induced liver injury.

Experimental Protocol (using HepG2 cells):

  • Cell Culture: Culture HepG2 cells in appropriate media.

  • Compound Exposure: Expose the cells to various concentrations of the test compound for 24-48 hours.

  • Biomarker Analysis: Measure key indicators of liver cell health, such as:

    • Lactate Dehydrogenase (LDH) release: Indicates cell membrane damage.

    • Glutathione (GSH) levels: A marker of oxidative stress.

    • Caspase-3/7 activity: An indicator of apoptosis.

  • Data Interpretation: A significant change in these biomarkers compared to the control suggests potential hepatotoxicity.

Comparative Safety Profile: A Framework for Evaluation

While specific experimental data for this compound is pending, the table below provides a framework for comparing its safety profile with known data for related compounds. This will allow for a direct comparison once the necessary experiments are conducted.

CompoundAmes Test ResulthERG Inhibition (IC50)Cytotoxicity (IC50)Hepatotoxicity
This compound Data not availableData not availableData not availableData not available
Quinine (Quinoline Alkaloid) Non-mutagenic~10 µMCell line dependentKnown hepatotoxin at high doses
2-Chloro-6-methoxyquinoline Data not availableData not availableData not availableData not available
Idelalisib (Quinazoline-based PI3K inhibitor) Non-mutagenic>30 µMVaries by cell lineKnown hepatotoxin (black box warning)

Table 2: Framework for Comparative Safety Profile. This table outlines the key safety parameters to be evaluated and provides some reference data for related compound classes.

Logical Relationship for Drug Candidate Selection

The selection of a promising drug candidate involves a multi-parameter optimization process. The following diagram illustrates the logical flow, integrating lipophilicity and safety assessment.

Drug_Candidate_Selection cluster_physchem Physicochemical Properties cluster_safety In Vitro Safety Profile cluster_decision Decision Lipophilicity Optimal Lipophilicity (LogP 1-3) Candidate Promising Candidate Lipophilicity->Candidate Genotoxicity Non-mutagenic (Ames Test) Genotoxicity->Candidate Cardiotoxicity Low hERG Inhibition (High IC50) Cardiotoxicity->Candidate Cytotoxicity Selective Cytotoxicity (High Therapeutic Index) Cytotoxicity->Candidate Hepatotoxicity No Significant Hepatotoxicity Hepatotoxicity->Candidate

Drug Candidate Selection Logic

Conclusion

This compound possesses a predicted lipophilicity that falls within a favorable range for drug development. However, a comprehensive assessment of its safety profile through rigorous experimental evaluation is essential. This guide provides the necessary framework and detailed protocols for conducting such an evaluation. By systematically assessing its genotoxicity, cardiotoxicity, cytotoxicity, and hepatotoxicity, and comparing these results with relevant alternatives, researchers can make informed decisions regarding the potential of this compound as a viable drug candidate. The provided workflows and comparative tables serve as a practical resource for scientists engaged in the early stages of drug discovery and development.

References

A Comparative Guide to hERG Channel Inhibition Assays for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac repolarization. Inhibition of this channel by pharmaceutical compounds, including various quinoline derivatives, can lead to QT interval prolongation, a condition that may escalate to life-threatening arrhythmias such as Torsades de Pointes (TdP).[1][2] Consequently, early and accurate assessment of the inhibitory potential of quinoline-based drug candidates on the hERG channel is a mandatory step in drug safety evaluation.[2] This guide provides a comparative overview of the primary assay methodologies used to determine hERG channel inhibition, with a focus on their application to quinoline compounds.

Comparison of Key hERG Inhibition Assay Methodologies

The two most prevalent methods for assessing hERG channel inhibition are the manual and automated patch-clamp electrophysiology assays, considered the "gold standard," and higher-throughput fluorescence-based assays.[3]

FeatureManual/Automated Patch-ClampFluorescence-Based (Thallium Flux) Assay
Principle Direct measurement of ionic current through the hERG channel in whole-cell configuration.[3]Indirect measurement of channel activity by detecting the influx of a surrogate ion (thallium) using a fluorescent dye.[4]
Throughput Low to medium (automated systems improve throughput).[3]High to very high, suitable for screening large compound libraries.[4]
Data Quality High-quality, detailed kinetic and voltage-dependent information.[3]Provides a functional readout of channel inhibition, but with less detail on mechanism.
Cost High (equipment and personnel).Lower per data point, especially at high throughput.
Compound-Specific Challenges for Quinolines Potential for compound precipitation at higher concentrations.Assay interference from fluorescent quinoline compounds or those that quench fluorescence.
Regulatory Acceptance Gold standard for regulatory submissions (e.g., FDA, EMA).[2][5]Primarily used for early-stage screening; positive hits typically require confirmation by patch-clamp.

Quantitative Comparison of hERG Inhibition by Quinoline Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline compounds, as determined by patch-clamp assays. It is important to note that IC50 values can vary between different experimental conditions and cell expression systems.[6][7]

Quinoline CompoundIC50 (µM)Cell LineReference
Quinidine3.00 ± 0.03Xenopus oocytes[6]
Quinidine0.8 ± 0.1Ltk- cells[6]
Quinidine0.41 ± 0.04HEK293 cells[7]
Quinine44.0 ± 0.6Xenopus oocytes[6]
Quinine11 ± 3Ltk- cells[6]
HEAQD27CHO cells[8]
HEQD≥ 90CHO cells[8]
HEAQ≥ 90CHO cells[8]
6-Bromo-5-nitroquinoline--[9]
6,8-diphenylquinoline--[9]

Note: A lower IC50 value indicates a higher potency for hERG channel inhibition.

Experimental Protocols

Manual and Automated Patch-Clamp hERG Assay

This method directly measures the ionic current flowing through the hERG channels in a whole-cell patch-clamp configuration.

1. Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for recording.[5]

  • Cells are harvested and plated at an appropriate density on glass coverslips or the wells of an automated patch-clamp system.

2. Recording Solutions:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Whole-cell recordings are performed at a physiological temperature (e.g., 36 ± 1 °C).[5]

  • A specific voltage protocol is applied to the cell to elicit hERG currents. A commonly used protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[10]

  • The holding potential is typically -80 mV.

4. Compound Application:

  • A baseline recording of the hERG current is established.

  • The quinoline compound, dissolved in the extracellular solution, is perfused onto the cell at various concentrations.

  • The effect of the compound on the hERG current is recorded until a steady-state inhibition is reached.

5. Data Analysis:

  • The peak tail current amplitude is measured before and after compound application.

  • The percentage of current inhibition is calculated for each concentration.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value.[7]

Fluorescence-Based Thallium Flux hERG Assay

This high-throughput screening assay indirectly measures hERG channel activity by detecting the influx of thallium ions (Tl+), which act as a surrogate for potassium ions (K+), through the channel.[4]

1. Cell Preparation:

  • HEK293 or CHO cells stably expressing the hERG channel are seeded into 96- or 384-well microplates.

2. Dye Loading:

  • Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye is typically a non-fluorescent acetoxymethyl (AM) ester that becomes fluorescent and trapped inside the cell after cleavage by intracellular esterases.[11]

3. Compound Incubation:

  • The quinoline compounds to be tested are added to the wells at various concentrations and incubated with the cells.

4. Stimulation and Signal Detection:

  • A stimulus buffer containing thallium and a potassium channel opener is added to the wells to initiate Tl+ influx through the open hERG channels.

  • The increase in fluorescence, which is proportional to the amount of Tl+ entering the cells, is measured over time using a fluorescence plate reader.

5. Data Analysis:

  • The rate of fluorescence increase or the peak fluorescence intensity is measured.

  • The percentage of inhibition for each compound concentration is calculated relative to control wells (no compound).

  • IC50 values are determined by fitting the concentration-response data to a suitable model.[12]

Visualizations

Experimental Workflow for hERG Patch-Clamp Assay

G cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_compound Compound Application cluster_analysis Data Analysis Culture Culture hERG-expressing cells Harvest Harvest and plate cells Culture->Harvest Patch Establish whole-cell patch-clamp Harvest->Patch Protocol Apply voltage protocol Patch->Protocol Baseline Record baseline hERG current Protocol->Baseline Apply Apply quinoline compound Baseline->Apply SteadyState Record steady-state inhibition Apply->SteadyState Measure Measure current inhibition SteadyState->Measure Fit Fit data to Hill equation Measure->Fit IC50 Determine IC50 Fit->IC50 G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_compound Compound Incubation cluster_stimulate Stimulation and Detection cluster_analysis Data Analysis Seed Seed hERG-expressing cells in microplate Load Load cells with thallium-sensitive dye Seed->Load AddCompound Add quinoline compounds Load->AddCompound Stimulate Add stimulus buffer with thallium AddCompound->Stimulate Measure Measure fluorescence Stimulate->Measure Calculate Calculate percent inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine G cluster_cytosol Cytosol hERG hERG Channel K_efflux K_efflux hERG->K_efflux K+ Efflux GPCR Gq-coupled Receptor PLC Phospholipase C GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis PIP2->hERG Direct Regulation DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation PKC->hERG Modulation (Inhibition/Activation) Ligand Ligand Ligand->GPCR Activation

References

A Comparative Guide to the Synthesis of 2-Methoxyquinoline-6-carbonitrile: Microwave-Assisted vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-Methoxyquinoline-6-carbonitrile stands out as a crucial building block, notably in the development of novel therapeutics. This guide provides an objective comparison between microwave-assisted and conventional synthetic routes to this compound, supported by experimental data to inform methodological choices in the laboratory.

Performance Comparison: Yield and Reaction Time

The primary advantages of microwave-assisted synthesis lie in the significant reduction of reaction times and an improvement in product yields. The following table summarizes the quantitative data for the synthesis of this compound via a palladium-catalyzed cyanation reaction.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Heating Mantle)
Reaction Time 30 minutes[1]24 hours[1]
Temperature 150°C[1]40-50°C[1]
Yield ~40-45% (Estimated 15-20% higher than conventional)[1]34%[1]
Solvent N,N-dimethylformamide (DMF)[1]N,N-dimethylformamide (DMF)[1]

Experimental Protocols

Detailed methodologies for both the microwave-assisted and conventional synthesis of this compound are provided below. These protocols are based on established palladium-catalyzed cyanation reactions.

Conventional Synthesis Protocol

A typical procedure for the conventional synthesis of this compound involves the following steps:

  • To a solution of the quinoline precursor in N,N-dimethylformamide (DMF), add zinc cyanide.

  • Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, for example, tri-tert-butylphosphine.

  • The reaction mixture is heated to a temperature of 40–50°C.[1]

  • The reaction is stirred for 24 hours.[1]

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up.

  • The crude product is then purified using column chromatography to yield this compound.[1]

Microwave-Assisted Synthesis Protocol

The microwave-assisted synthesis of this compound is performed as follows:

  • In a microwave-safe reaction vessel, combine the quinoline precursor, zinc cyanide, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand (e.g., tri-tert-butylphosphine) in N,N-dimethylformamide (DMF).

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at a constant temperature of 150°C for 30 minutes.[1]

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The resulting mixture undergoes a standard aqueous work-up.

  • The final product is purified by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the key stages in both the conventional and microwave-assisted synthesis of this compound.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A Reactants Mixing (Precursor, Zn(CN)2, Catalyst, Ligand, DMF) B Heating at 40-50°C (24 hours) A->B C Aqueous Work-up B->C D Column Chromatography C->D E This compound (Yield: 34%) D->E F Reactants Mixing (Precursor, Zn(CN)2, Catalyst, Ligand, DMF) G Microwave Irradiation at 150°C (30 minutes) F->G H Aqueous Work-up G->H I Column Chromatography H->I J This compound (Yield: ~40-45%) I->J

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Conclusion

The adoption of microwave-assisted techniques for the synthesis of this compound offers substantial benefits over conventional heating methods. The dramatic reduction in reaction time from 24 hours to just 30 minutes, coupled with a notable increase in yield, presents a compelling case for the integration of microwave technology in synthetic workflows.[1][2] These advantages can lead to accelerated discovery and development timelines in medicinal chemistry and related fields. While the initial investment in microwave instrumentation may be a consideration, the long-term gains in efficiency and productivity are significant.

References

Target Engagement of 2-Methoxyquinoline-6-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the target engagement validation for 2-Methoxyquinoline-6-carbonitrile, a heterocyclic compound with potential therapeutic applications. By objectively comparing its performance with alternative agents and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of drug discovery and development.

Executive Summary

This compound belongs to the quinoline class of compounds, which are known to target bacterial DNA gyrase and topoisomerase IV, as well as mammalian topoisomerase II. These enzymes are crucial for DNA replication, and their inhibition leads to cell cycle arrest and apoptosis. This guide details the methodologies to validate the engagement of this compound with its putative targets and compares its potential efficacy with established inhibitors like Ciprofloxacin and Etoposide. While direct quantitative data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar quinoline derivatives to provide a comparative context.

Comparative Performance Data

The following tables summarize the inhibitory concentrations (IC50) of various quinoline derivatives and standard inhibitors against their respective targets. This data provides a benchmark for evaluating the potential potency of this compound.

CompoundTarget EnzymeOrganism/Cell LineIC50 (µM)Reference
Ciprofloxacin DNA GyraseNeisseria gonorrhoeae0.39[1]
DNA GyraseStaphylococcus aureus61.7[2]
Topoisomerase IVEnterococcus faecalis9.30[3]
Sitafloxacin DNA GyraseEnterococcus faecalis1.38[3]
Topoisomerase IVEnterococcus faecalis1.42[3]
Novel Quinoline Derivative (14) DNA GyraseEscherichia coli3.39[4]
Etoposide Topoisomerase IIMouse 3LL CRL 1642 cells4[5]
Topoisomerase IIαHuman5.14[6]
Topoisomerase IIYeast6 - 45 (depending on nucleotide presence)[7]
TAS-103 (Quinoline Derivative) Topoisomerase I2[8]
Topoisomerase II6.5[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. It relies on the principle that a protein's thermal stability increases upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (or a comparator compound) at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are used to determine the inhibitory activity of compounds against bacterial type II topoisomerases.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified DNA gyrase or topoisomerase IV enzyme, its DNA substrate (e.g., relaxed or supercoiled plasmid DNA), ATP, and an appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor (e.g., Ciprofloxacin) to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, linear) by electrophoresis on an agarose gel.

  • Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the decrease in the formation of the product (e.g., supercoiled DNA for gyrase) or the decrease in the disappearance of the substrate (e.g., catenated DNA for topoisomerase IV decatenation activity). The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz.

G cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Drug This compound (or other quinoline inhibitor) Gyrase DNA Gyrase Drug->Gyrase TopoIV Topoisomerase IV Drug->TopoIV ReplicationStall Replication Fork Stalling Gyrase->ReplicationStall Inhibition TopoIV->ReplicationStall Inhibition DSBs Double-Strand Breaks ReplicationStall->DSBs SOS SOS Response Activation (in bacteria) DSBs->SOS CellDeath Cell Death SOS->CellDeath G cluster_workflow CETSA Workflow Start Start: Cell Culture Treatment Treat cells with compound or vehicle Start->Treatment Heating Heat aliquots to different temperatures Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble fraction (e.g., Western Blot) Centrifugation->Analysis End End: Determine thermal shift Analysis->End G cluster_workflow Topoisomerase Inhibition Assay Workflow Start Start: Prepare reaction mix Inhibitor Add varying concentrations of inhibitor Start->Inhibitor Incubation Incubate at 37°C Inhibitor->Incubation Termination Stop reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize and quantify DNA bands Electrophoresis->Visualization End End: Determine IC50 Visualization->End

References

Safety Operating Guide

Safe Disposal of 2-Methoxyquinoline-6-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Methoxyquinoline-6-carbonitrile, a compound requiring careful management due to its potential hazards.

Based on data from structurally similar compounds, this compound should be handled as a substance that is acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following protocols is essential for minimizing risk and ensuring the safety of all laboratory personnel.

Immediate Safety and Handling Protocols

Prior to handling, it is crucial to be familiar with the potential hazards. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3] Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartProtectionSpecifications
HandsChemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling.[2]
EyesSafety glasses with side shields or gogglesMust be worn at all times in the laboratory.
BodyLaboratory coatShould be fully buttoned to provide maximum coverage.
RespiratoryRespirator (if necessary)Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosolization.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills (Solid):

  • Evacuate and Ventilate: Cordon off the spill area to prevent cross-contamination. Ensure adequate ventilation.[4][5]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[6][7] Avoid raising dust.[4][6]

  • Collect the Waste: Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[5][6]

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the container and label it as "Hazardous Waste: this compound" along with the date and responsible party's name. Arrange for disposal through your institution's environmental health and safety (EHS) office.[8]

Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Proper Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10][11] All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste: Keep waste this compound separate from other chemical waste streams to avoid incompatible reactions.[8][12]

  • Use Appropriate Containers: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[10][12] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[8][10]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8]

Table 2: Summary of Disposal Do's and Don'ts

DoDon't
Segregate from other chemical waste.[12]Pour down the drain.[9][10][11]
Use designated, labeled, and sealed containers.[8][12]Dispose of in regular trash.[9][10]
Wear appropriate PPE when handling waste.Mix with incompatible chemicals.[8]
Arrange for disposal through your EHS office.[8]Leave waste containers open or unlabeled.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow for handling and disposing of this compound.

cluster_handling Chemical Handling Workflow Start Start Assess Hazards Assess Hazards Start->Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Experiment Experiment Weigh/Transfer->Experiment Spill? Spill? Experiment->Spill? Cleanup Protocol Cleanup Protocol Spill?->Cleanup Protocol Yes Continue Experiment Continue Experiment Spill?->Continue Experiment No Cleanup Protocol->Continue Experiment End End Continue Experiment->End cluster_disposal Disposal Decision Tree Waste Generated Waste Generated Is it Contaminated? Is it Contaminated? Waste Generated->Is it Contaminated? Drain Do Not Dispose in Drain Waste Generated->Drain Hazardous Waste Container Hazardous Waste Container Is it Contaminated?->Hazardous Waste Container Yes Regular Trash Do Not Dispose in Regular Trash Is it Contaminated?->Regular Trash No (Empty, Decontaminated) Label Container Label Container Hazardous Waste Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA EHS Pickup EHS Pickup Store in SAA->EHS Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyquinoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxyquinoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.